THF tetrahydrofurane
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H16O2 |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
oxolane |
InChI |
InChI=1S/2C4H8O/c2*1-2-4-5-3-1/h2*1-4H2 |
InChI Key |
WHRNULOCNSKMGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC1.C1CCOC1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Tetrahydrofuran and Its Derivatives
Bio-Derived and Sustainable Production Routes of Tetrahydrofuran (B95107)
The increasing demand for sustainable chemical processes has driven research into the production of tetrahydrofuran (THF) from renewable biomass resources. These methods offer an environmentally friendly alternative to traditional petroleum-based synthesis.
Catalytic Hydrogenation of Furan (B31954) Derived from Biomass Precursors
One of the primary routes to bio-based THF involves the catalytic hydrogenation of furan. wikipedia.org Furan itself can be derived from the decarbonylation of furfural (B47365), a platform chemical produced through the acid-catalyzed dehydration of C5 sugars (like xylose) found in hemicellulose from agricultural residues and wood. rsc.orgnih.gov
The hydrogenation of the furan ring to yield THF is a critical step. mdpi.com Various catalytic systems have been developed for this transformation, often employing both noble and non-noble metals. mdpi.com For instance, palladium (Pd) catalysts have shown high selectivity for the ring hydrogenation of furan to THF. escholarship.org The reaction conditions, such as temperature and hydrogen pressure, play a crucial role in maximizing the yield of THF while minimizing side reactions. mdpi.com
Research has explored different catalyst supports and bimetallic formulations to enhance catalytic activity and stability. For example, palladium supported on titania has demonstrated good catalytic activity for furfural hydrogenation. mdpi.com
| Catalyst System | Feedstock | Key Findings |
| Palladium (Pd) on various supports | Furan | High selectivity towards THF formation. escholarship.org |
| Palladium on Titania (Pd/TiO2) | Furfural | Demonstrated effective catalytic activity. mdpi.com |
| Copper-Nickel on Alumina (Cu-Ni/Al2O3) | Furfural | Improved activity towards the production of 2-methylfuran (B129897) (MF) and 2-methyltetrahydrofuran (B130290) (MTHF). mdpi.com |
Integrated Biorefinery Processes for Tetrahydrofuran Synthesis
One innovative biorefinery process involves the use of genetically engineered microbes to produce poly-4-hydroxybutyrate (P4HB) from renewable feedstocks like glucose. google.com This biopolymer is then thermally decomposed in the presence of a catalyst to yield gamma-butyrolactone (B3396035) (GBL) vapor. The GBL vapor is subsequently hydrogenated in a second catalytic step to produce high-purity THF. google.com This process boasts high yields and uses renewable carbon sources. google.com
Another integrated approach utilizes the pre-hydrolysate stream from dissolving pulp processing, which is rich in hemicellulose. kse-labs.com This waste stream can be converted to furfural, which is then decarbonylated to furan and subsequently hydrogenated to THF. kse-labs.com Some processes employ reactive distillation with a side-car reactor to sequentially handle hydrolysis, dehydration, decarbonylation, and hydrogenation. kse-labs.com
Oxidative and Hydrogenative Pathways from Renewable Feedstocks
Alternative sustainable routes to THF involve oxidative and hydrogenative transformations of other biomass-derived platform chemicals. For example, levulinic acid, which can be produced from C6 sugars, can be hydrogenated to form γ-valerolactone (GVL), which can then be further converted to other valuable chemicals, including precursors for THF. researchgate.net The hydrogenation of levulinic acid can also directly lead to 2-methyltetrahydrofuran (MTHF), a useful solvent and biofuel additive. researchgate.netroyalsocietypublishing.org
The oxidation of THF itself, which can be derived from renewable sources, to butyrolactone (BTL) presents another pathway within a green chemistry framework. Butyrolactone is a significant intermediate for biodegradable polymers. Research has explored the use of environmentally friendly catalysts, such as iron-containing clays, and mild oxidizing agents like hydrogen peroxide for this transformation.
Stereoselective and Enantioselective Synthesis of Substituted Tetrahydrofurans
Substituted tetrahydrofurans are important structural motifs in a wide range of natural products and biologically active molecules. acs.org Consequently, the development of stereoselective and enantioselective methods for their synthesis is a significant area of research in organic chemistry.
Intramolecular Cyclization Reactions for Tetrahydrofuran Scaffolds
Intramolecular cyclization is a powerful strategy for constructing the tetrahydrofuran ring system with control over stereochemistry. These reactions typically involve the formation of a carbon-oxygen bond within a single molecule.
A classic and widely used approach for synthesizing tetrahydrofurans is through the intramolecular nucleophilic substitution of a hydroxyl group onto an electrophilic carbon center. nih.gov These reactions can proceed through either an SN1 or SN2 mechanism, depending on the substrate and reaction conditions. pressbooks.pub
In a typical intramolecular SN2 reaction, a molecule containing a hydroxyl group and a suitable leaving group (such as a halide or sulfonate) on the same carbon chain is used. nih.gov The hydroxyl group acts as the nucleophile, attacking the carbon bearing the leaving group to form the five-membered tetrahydrofuran ring. nih.gov These reactions are often stereospecific, with the stereochemistry of the product being determined by the stereocenters present in the starting material. nih.gov
The choice of solvent is critical in these reactions. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), are known to favor SN2 reactions.
Table: Comparison of SN1 and SN2 Reactions
| Feature | SN1 | SN2 |
| Rate Law | Rate = k[electrophile] | Rate = k[nucleophile]×[electrophile] |
| Mechanism | Two steps, involves a carbocation intermediate | One step, concerted |
| Stereochemistry | Racemization at the reaction center | Inversion of configuration at the reaction center |
| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary |
| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |
| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |
Source: pressbooks.pub
Recent advancements in this area include the development of methods that generate new stereocenters during the cyclization process. For example, SN2' reactions have been utilized to create 2-vinyltetrahydrofurans with the installation of a new stereocenter on the ring. nih.gov
Radical Cyclization Strategies in Tetrahydrofuran Synthesis
Radical cyclizations offer a powerful and versatile approach for the construction of tetrahydrofuran rings, often proceeding under mild conditions and tolerating a wide range of functional groups. These reactions typically involve the generation of a radical species that subsequently undergoes an intramolecular cyclization onto a tethered alkene or alkyne.
One prominent strategy is the use of alkoxy radical-initiated relay cyclizations. This method allows for the rapid synthesis of functionalized tetrahydrofurans from simple starting materials. acs.org The process is initiated by an alkoxy radical, which can be generated from precursors like N-alkoxyphthalimides. This radical then participates in a cascade of events, leading to the formation of the tetrahydrofuran ring. acs.org A key advantage of this approach is that it does not require pre-functionalization at the C-5 position of the substrate and leaves a hydroxyl group available for further synthetic transformations. acs.org Research has shown that this methodology can produce highly substituted tetrahydrofurans with excellent diastereoselectivity. For instance, the cyclization of certain substrates has yielded all-cis 2,4,5-trisubstituted tetrahydrofurans with high selectivity. acs.org
The Ueno-Stork cyclization, another important radical-based method, has been successfully applied to the synthesis of complex tetrahydrofuran-containing skeletons, such as the core of gymnodimine. rsc.org Lewis acids can be employed to control the diastereoselectivity in radical cyclizations, allowing for the selective formation of either trans- or cis-2,4-disubstituted tetrahydrofurans. diva-portal.org Furthermore, radical carbonylation/reductive cyclization of organochalcogen precursors provides an efficient route to tetrahydrofuran-3-ones. diva-portal.org
| Radical Cyclization Strategy | Key Features | Example Application/Finding | Reference |
|---|---|---|---|
| Alkoxy Radical-Initiated Relay Cyclization | No prefunctionalization at C-5; leaves a hydroxyl group for further manipulation. | High diastereoselectivity in the formation of 2,4,5-trisubstituted tetrahydrofurans. | acs.org |
| Ueno-Stork Cyclization | Stereocontrolled synthesis of complex THF fragments. | Synthesis of the C10–C20 skeleton of gymnodimine. | rsc.org |
| Lewis Acid-Mediated Radical Cyclization | Control of diastereoselectivity (cis/trans). | Reversal of diastereoselectivity from trans to cis upon addition of trialkylaluminums. | diva-portal.org |
| Radical Carbonylation/Reductive Cyclization | Construction of tetrahydrofuran-3-ones. | High yield synthesis from organochalcogen precursors under carbon monoxide pressure. | diva-portal.org |
Oxidative Cyclization of Alkenes and Polyenes to Form Tetrahydrofurans
Oxidative cyclization of alkenes and polyenes represents a highly effective method for the stereocontrolled synthesis of hydroxylated tetrahydrofuran derivatives. nih.gov This approach often utilizes transition-metal-oxo species to mediate the cyclization process, enabling the formation of multiple stereocenters in a single step. researchgate.netthieme-connect.com
The oxidative cyclization of 1,5-dienes using reagents like ruthenium tetroxide (RuO₄) or osmium tetroxide (OsO₄) is a well-established method for producing 2,5-disubstituted tetrahydrofuran-diols. researchgate.netnih.gov These reactions are known for their high degree of relative stereocontrol. thieme-connect.com For instance, the RuO₄-catalyzed oxidation of squalene, a polyene with a repeating 1,5-diene motif, can yield a pentatetrahydrofuran derivative, forming ten stereocenters in one step. nih.gov The mechanism of these reactions is thought to involve a [3+2] cycloaddition of the metal-oxo species onto a double bond, followed by interception by the second double bond. thieme-connect.com
Recent studies have focused on elucidating the intricate mechanisms of these transformations. For example, density functional theory (DFT) calculations have been used to investigate the Ru-mediated oxidative cyclization of 1,5-dienes, highlighting the crucial role of the co-oxidant in the cyclization and product release steps. researchgate.net Similarly, the Os(VI)-catalyzed oxidative cyclization of 5,6-dihydroxyalkenes has been studied computationally, revealing the catalytic cycle and the roles of various additives like Brønsted acids and co-oxidants such as pyridine (B92270) N-oxide (PNO). acs.orgnih.gov These studies provide a deeper understanding that can guide the development of more efficient and selective catalytic systems.
Furthermore, tandem processes combining olefin metathesis with oxidative cyclization have been developed. In this approach, a ruthenium metathesis catalyst is converted in situ into an oxidation catalyst, allowing for the synthesis of 2,5-disubstituted THF diols from simple olefin precursors in a stereocontrolled manner. nih.gov
Prins-Type Cyclization Approaches for Tetrahydrofuran Rings
The Prins reaction, which involves the acid-catalyzed condensation of a homoallylic alcohol with a carbonyl compound, has emerged as a powerful tool for the stereoselective synthesis of the tetrahydrofuran skeleton. mdpi.comresearchgate.net While traditionally used for synthesizing tetrahydropyrans, specific conditions and substrates can favor the formation of tetrahydrofuran rings. nih.govbeilstein-journals.org
The reaction proceeds via an oxocarbenium ion intermediate, which is then trapped intramolecularly by the alkene. nih.gov The regioselectivity of the cyclization, leading to either a five- or six-membered ring, can be controlled by the substrate and reaction conditions. For example, the use of styrenyl alkenes in type III oxonium-Prins cyclizations can favor the formation of 2,3-disubstituted THFs due to the stability of the resulting benzylic cation. imperial.ac.ukacs.org
Researchers have developed various strategies to enhance the efficiency and stereoselectivity of Prins-type cyclizations for THF synthesis. For instance, SnBr₄-promoted oxonium-Prins cyclizations have been reported for the synthesis of 2,3-disubstituted tetrahydrofurans. imperial.ac.ukacs.org In some cases, the carbocation intermediate is trapped by a bromide ion, while in others, intramolecular trapping by a nucleophile is achieved. imperial.ac.ukacs.org A catalytic asymmetric vinylogous Prins cyclization has also been developed, utilizing a chiral imidodiphosphoric acid (IDP) catalyst to produce 2,3-disubstituted THFs with high diastereo- and enantioselectivity. acs.org
Moreover, sequential reactions incorporating the Prins cyclization have been devised. For example, a Mukaiyama aldol (B89426)–Prins (MAP) cyclization can be employed to avoid side reactions by introducing a nucleophile that traps the reactive oxocarbenium ion. nih.govbeilstein-journals.org These advanced methodologies have expanded the utility of the Prins reaction, making it a valuable strategy for constructing complex tetrahydrofuran-containing molecules. mdpi.com
Transition Metal-Catalyzed Syntheses of Tetrahydrofurans
Transition metal catalysis offers a diverse and powerful platform for the synthesis of tetrahydrofurans, enabling the formation of C-O and C-C bonds with high efficiency and selectivity. Palladium and copper are among the most extensively studied metals for these transformations.
Palladium-Catalyzed Carboetherification Reactions
Palladium-catalyzed carboetherification of γ-hydroxyalkenes has become a robust and versatile method for constructing substituted tetrahydrofurans. nih.gov This reaction typically involves the coupling of a γ-hydroxyalkene with an aryl or alkenyl halide, leading to the simultaneous formation of a C-O bond and a C-C bond, along with the creation of up to two stereocenters. nih.gov
The mechanism generally proceeds through oxidative addition of the halide to a Pd(0) complex, followed by alkoxide substitution and a key syn-oxypalladation step to form a palladium intermediate. Subsequent C-C bond-forming reductive elimination yields the tetrahydrofuran product. acs.org The choice of phosphine (B1218219) ligand is crucial for the success of these reactions, influencing both yield and stereoselectivity. umich.edu For instance, the use of S-Phos as a ligand has been shown to minimize isomerization by promoting rapid reductive elimination, leading to high diastereoselectivity in the formation of tetrahydrofurans with stereocenters at C2 and C1'. acs.org
This methodology has been successfully applied to the synthesis of polysubstituted tetrahydrofurans bearing multiple stereocenters with good to excellent stereoselectivity. nih.govcapes.gov.br The stereochemical outcome can be dependent on the catalyst structure, with different ligands favoring either syn- or anti-addition pathways. scispace.com The reaction tolerates a variety of substitution patterns on the alkene and can be used to generate fused and bridged bicyclic products. umich.edu
| Catalyst System | Substrate Scope | Key Finding/Advantage | Reference |
|---|---|---|---|
| Pd₂(dba)₃ / S-Phos | Acyclic internal alkenes and aryl/alkenyl halides. | Highly diastereoselective synthesis of THFs with stereocenters at C2 and C1'. Minimizes isomerization. | acs.org |
| Pd₂(dba)₃ / dpe-phos | Primary, secondary, and tertiary γ-hydroxyalkenes with aryl bromides. | Effective for a broad range of substrates, with high stereoselectivity for trans-2,5-disubstituted THFs from secondary alcohols. | umich.edu |
| Pd/PCy₃ or P[(4-MeO)C₆H₄]₃ | γ-hydroxyalkenes with tethered aryl bromides. | Proceeds via syn-addition of the arene and oxygen. | scispace.com |
| Pd/(±)-BINAP or DPP-Benzene | γ-hydroxyalkenes with tethered aryl bromides. | Results in anti-addition products, indicating a change in reaction mechanism. | scispace.com |
Copper-Catalyzed Intramolecular Carboetherification
Copper-catalyzed intramolecular carboetherification of alkenes has emerged as a valuable method for synthesizing bicyclic tetrahydrofurans, including fused-ring and bridged-ring systems. nih.govscispace.comacs.org This reaction involves the copper-catalyzed intramolecular addition of an alcohol to an unactivated alkene, followed by a C-C bond-forming event, often through aryl C-H functionalization. nih.govacs.org
Mechanistic studies suggest that the reaction can proceed through a primary carbon radical intermediate, with radical addition to an aryl ring being the likely C-C bond-forming step. nih.govscispace.com Evidence also points towards the involvement of copper in the alkene addition step, potentially through a cis-oxycupration mechanism. nih.govnih.gov This is supported by promising results in preliminary catalytic enantioselective reactions, which have achieved up to 75% enantiomeric excess (ee). nih.govscispace.comnih.gov
A key advantage of the copper-catalyzed approach over some palladium-catalyzed systems is that β-hydride elimination is often avoided, which expands the scope of the reaction. thieme-connect.com The reaction conditions can be tuned, for example, by the choice of copper salt and ligand, to optimize yield and diastereoselectivity. thieme-connect.com This methodology has been shown to tolerate various functional groups and provides efficient access to complex polycyclic tetrahydrofuran scaffolds found in a number of natural products. nih.govthieme-connect.com
Redox-Relay Heck Reactions for Tetrahydrofuran Formation
A recently developed and efficient strategy for the synthesis of substituted tetrahydrofurans utilizes a redox-relay Heck reaction. acs.orgorganic-chemistry.orgfigshare.com This operationally simple approach allows for the rapid construction of 3-aryl tetrahydrofurans from the readily available and inexpensive starting material, cis-2-butene-1,4-diol (B44940). organic-chemistry.orgacs.org
The reaction involves the coupling of cis-2-butene-1,4-diol with structurally diverse aryl iodides in a redox-relay Heck reaction to generate cyclic hemiacetals. acs.org These hemiacetals can then be directly reduced in a subsequent step to afford the desired 3-aryl tetrahydrofurans. organic-chemistry.orgacs.org This two-step sequence provides a straightforward route to a class of tetrahydrofurans that can be challenging to access via other methods. organic-chemistry.org
The versatility of this methodology is further demonstrated by the ability to use the intermediate hemiacetals as precursors for a range of other disubstituted tetrahydrofurans. organic-chemistry.orgacs.org The reaction proceeds under mild conditions, is scalable, and tolerates a variety of functional groups, including basic nitrogen atoms. organic-chemistry.orgacs.org This strategy has been successfully applied to the synthesis of natural products, such as the calyxolanes. acs.orgacs.org
Gold(I)-Catalyzed Intramolecular Hydroamination Reactions
While the direct gold(I)-catalyzed intramolecular hydroamination of aminoalkenes to form nitrogen-containing heterocycles is a well-established field, the analogous hydroalkoxylation of hydroxyalkenes to form oxygen heterocycles like tetrahydrofuran is a powerful and related strategy. Gold(I) complexes are exceptional catalysts due to their strong π-acidic nature, which activates carbon-carbon multiple bonds toward nucleophilic attack.
The intramolecular hydroalkoxylation of γ-hydroxy and δ-hydroxy allenes, catalyzed by Au(I), effectively yields the corresponding tetrahydrofuran derivatives. organic-chemistry.org For instance, the gold(I)-catalyzed enantioselective hydroalkoxylation of allenes provides rapid access to useful oxygen heterocycles in high yields and with significant stereoselectivity. capes.gov.br Mechanistic studies on the intramolecular hydroalkoxylation of allenes have revealed that the process involves a rapid and reversible C–O bond formation, followed by a turnover-limiting protodeauration from a mono(gold) vinyl intermediate. nih.govscispace.com This on-cycle pathway can compete with the formation of an off-cycle bis(gold) vinyl species. nih.govscispace.com
Similarly, the intramolecular hydroalkoxylation of unactivated alkenes can be achieved. For example, a Ph₃PAuOTf-catalyzed 5-exo alkoxylation of allylic alcohols has been employed to stereoselectively form tetrahydrofuran rings. beilstein-journals.org
| Catalyst System | Substrate Type | Product | Key Finding | Reference |
| Gold(I) Complexes | γ-Hydroxy and δ-Hydroxy Allenes | Substituted Tetrahydrofurans | Efficient cyclization with high yield and stereoselectivity. | organic-chemistry.orgcapes.gov.br |
| Gold(I) Complexes | 2,2-diphenyl-4,5-hexadien-1-ol | 2-Vinyltetrahydrofuran | Mechanism involves reversible C-O bond formation and an off-cycle bis(gold) intermediate. | nih.govscispace.com |
| Ph₃PAuOTf | Allylic Alcohols | Substituted Tetrahydrofurans | Stereospecific 5-exo cyclization. | beilstein-journals.org |
Photochemical and Photoredox Strategies for Tetrahydrofuran Synthesis
Photochemical and photoredox catalysis have emerged as powerful tools for organic synthesis, offering mild and environmentally friendly conditions. These strategies have been successfully applied to the synthesis and functionalization of tetrahydrofurans.
Visible-light-mediated protocols allow for the direct oxidative decarboxylative coupling of compounds like cinnamic acid derivatives with tetrahydrofuran, yielding vinyltetrahydrofurans under mild conditions. thieme-connect.com Another approach involves the vinylation of tetrahydrofuran with alkynes using a household lightbulb and an organic dye photocatalyst like eosin (B541160) Y, which proceeds through direct C–H bond functionalization. acs.org The synergy of photoredox and nickel catalysis has enabled the α-oxy C(sp³)–H arylation of cyclic ethers, including THF, using aryl chlorides as both the coupling partner and the source of the chlorine radical. acs.orgbeilstein-journals.org This dual catalysis approach can also achieve the decarboxylative cross-coupling of alkyl carboxylic acids with vinyl halides. organic-chemistry.org
A visible light photocatalytic cascade reaction has been developed for synthesizing polysubstituted tetrahydrofurans. rsc.org This method involves a sequence of a self-[2+2] photodimerization of benzoylacetones, a De Mayo reaction, acetalization, and alkoxylation, resulting in products with high stereoselectivity. rsc.org
| Method | Reactants | Product | Catalyst/Conditions | Key Feature | Reference |
| Oxidative Decarboxylative Coupling | Cinnamic Acid Derivatives, THF | Vinyltetrahydrofurans | Visible Light, Ru(bpy)₃Cl₂·6H₂O, Benzoyl Peroxide | Mild, operationally convenient synthesis. | thieme-connect.com |
| C-H Vinylation | THF, Alkynes | Vinyltetrahydrofurans | Visible Light, Eosin Y, t-BuOOH | Direct C-H functionalization under mild conditions. | acs.org |
| α-oxy C(sp³)–H Arylation | THF, Aryl Chlorides | Arylated Tetrahydrofurans | Photoredox/Nickel Dual Catalysis | Aryl chloride acts as both partner and radical source. | acs.orgbeilstein-journals.org |
| Cascade Reaction | Benzoylacetones | Polysubstituted Tetrahydrofurans | Visible Light | Sequential photodimerization, De Mayo reaction, and acetalization. | rsc.org |
Ring Expansion Reactions of Cyclic Ethers Leading to Tetrahydrofuran Derivatives
Ring expansion reactions provide an elegant pathway to increase ring size, and the expansion of smaller cyclic ethers like oxetanes is a viable route to tetrahydrofuran derivatives. The strain in the four-membered oxetane (B1205548) ring (106 kJ·mol⁻¹) makes it a useful synthetic intermediate for such transformations. acs.org
Photochemical, metal-free ring expansion of oxetanes using diazo compounds allows for the efficient and diastereoselective synthesis of tetrahydrofurans under mild conditions. rsc.orgnih.govrsc.org The mechanism is proposed to proceed via a diradical pathway following the formation of an oxygen ylide intermediate. rsc.orgrsc.org A two-step photochemical approach, starting with a Paternò–Büchi reaction to form the oxetane, followed by this ring expansion, provides a de novo synthesis of tetrahydrofurans. nih.gov
Metal catalysts are also effective. Copper(I) complexes with N-heterocyclic carbene (NHC) ligands can catalyze the ring expansion of oxetanes with diazo compounds. clausiuspress.com Furthermore, iron porphyrins and iron(III) salen complexes have been shown to catalyze the ring-expansion of epoxides with alkenes to yield tetrahydrofurans, with the latter achieving high enantioselectivity. acs.org Additionally, strong protic acids can catalyze the electrophilic ring expansion of oxetanes using sulfoxonium ylides to produce trans-2,3-disubstituted tetrahydrofuran derivatives stereospecifically. x-mol.netresearchgate.net
| Method | Starting Material | Reagent | Catalyst/Conditions | Product | Reference |
| Photochemical Ring Expansion | Oxetanes | Diazoacetates | UV Light | Substituted Tetrahydrofurans | rsc.orgnih.govrsc.org |
| Catalytic Ring Expansion | Oxetanes | Diazo Compounds | NHC-Cu Complexes | 4-Substituted Tetrahydrofurans | clausiuspress.com |
| Catalytic Ring Expansion | Epoxides, Alkenes | - | Iron Porphyrins / Iron(III) Salen | Substituted Tetrahydrofurans | acs.org |
| Electrophilic Ring Expansion | Oxetanes | Sulfoxonium Ylides | Strong Protic Acid | trans-2,3-Disubstituted Tetrahydrofurans | x-mol.netresearchgate.net |
Novel Synthetic Strategies and Reactivity Modes for Tetrahydrofuran Building Blocks
C(sp³)-H Dehydrogenative Cross-Couplings Involving Ethers
Direct functionalization of C(sp³)–H bonds is a highly atom-economical and efficient strategy. Dehydrogenative cross-coupling reactions involving the α-C–H bond of ethers like THF have been developed using various catalytic systems.
Transition-metal-free oxidative cross-coupling of pyridine N-oxides with ethers can be achieved using tert-butyl hydroperoxide (TBHP) as an oxidant, providing a direct route to couple ether fragments with C(sp²)–H bonds. rsc.org A similar metal-free approach enables the direct C-4 alkylation of quinazoline-3-oxides with ethers. rsc.org Under visible light irradiation, a dual system using iodobenzene (B50100) and an in-situ-formed gold complex can achieve the C(sp³)-H dehydrogenative cross-coupling of ethers with alcohols. organic-chemistry.org
Cobalt and iron-based catalysts have also been employed. A cobalt-catalyzed oxidative alkylation of styrenes with cyclic ethers constructs a C-C bond via sp³ C-H bond functionalization. researchgate.net Palladium(II) catalysis has been used for dehydrogenative cross-coupling between the C(sp³)–H bonds of benzofuran-2-ones and O-benzoyl hydroxylamines, leading to the formation of a C=C bond. nih.gov
Iron-Catalyzed α-C(sp³)-H Activation of Cyclic Ethers
Iron, being an abundant, inexpensive, and low-toxicity metal, is an attractive catalyst for C-H activation. Iron-catalyzed methods for the α-C(sp³)-H activation of cyclic ethers have been developed for various transformations.
An efficient and environmentally friendly method for synthesizing mixed acetals is the iron-catalyzed direct cross-coupling of cyclic ethers with alcohols. organic-chemistry.org Using a catalyst like FeBr₂ and an oxidant such as di-tert-butyl peroxide (DTBP), this method proceeds via α-C(sp³)-H activation of the ether. organic-chemistry.org This protocol has been shown to be robust, even allowing for the late-stage oxidation of complex natural products. organic-chemistry.org
Iron catalysis also facilitates the oxidative coupling of salicylaldehydes with cyclic ethers like THF and tetrahydropyran. acs.orgnih.govresearchgate.net This reaction proceeds through the direct α-C–H functionalization of the ether to form the corresponding acetals in moderate to excellent yields, demonstrating selectivity even in the presence of a sensitive aldehyde group. acs.orgnih.govacs.org Mechanistic proposals suggest the reaction involves an ether radical generated by hydrogen abstraction by a tert-butoxyl radical. acs.org
| Catalyst System | Reactants | Product Type | Key Feature | Reference |
| FeBr₂ / DTBP | Cyclic Ethers, Alcohols | Mixed Acetals | Green method, late-stage functionalization tolerant. | organic-chemistry.org |
| Fe₂(CO)₉ / TBHP | Salicylaldehydes, Cyclic Ethers | Acetals | Selective C-O bond formation in the presence of an aldehyde. | acs.orgnih.gov |
| FeCl₂ / TBHP | Glycine Derivatives, THF | Functionalized Amino Acids | Tandem Dual-Oxidative Dehydrogenative (DOD) and epoxidation reaction. | mdpi.com |
Enolate O-Alkylation Pathways to Substituted Tetrahydrofurans
The intramolecular O-alkylation of enolates is a classic yet powerful method for constructing the tetrahydrofuran ring. This strategy involves generating an enolate which then cyclizes via nucleophilic attack of the enolate oxygen onto an internal electrophile.
This pathway has been demonstrated where dianions generated from 1,3-dicarbonyl compounds, such as ethyl acetoacetate, are treated with reagents like epibromohydrin. nih.gov The initial step is a C-alkylation, which produces an enolate intermediate that subsequently undergoes an intramolecular O-alkylation onto the tethered epoxide to afford a 2-alkylidenetetrahydrofuran. nih.gov
The intramolecular enolate alkylation (IEEA) of substrates containing both an enolizable moiety and a leaving group is a versatile strategy. It has been used extensively in natural product synthesis. thieme-connect.com For example, the total synthesis of (−)-jimenezin, a potent anticancer agent, featured a sequential intramolecular amide enolate alkylation (IAEA) to construct a key tetrahydrofuran ring with high stereocontrol. acs.org The stereochemical outcome of these cyclizations can be highly dependent on the reaction conditions and the nature of the enolate (e.g., amide vs. ester enolate), allowing for stereodivergent synthesis of fused bis-tetrahydrofuran systems. thieme-connect.comnih.gov Similarly, enolates derived from γ-chloropropyl ketones can react with aldehydes in protic media to form aldol adducts that cyclize to furnish substituted tetrahydrofurans. researchgate.net
Mechanistic Investigations of Tetrahydrofuran Reactivity and Transformations
Ring-Opening Reactions of Tetrahydrofuran (B95107)
The cleavage of the otherwise stable ether bond in tetrahydrofuran is a reaction of significant interest, with various mechanisms being elucidated through advanced computational and experimental techniques.
Frustrated Lewis Pair (FLP) Mediated Ring-Opening Mechanisms
Frustrated Lewis Pairs (FLPs), which are combinations of sterically hindered Lewis acids and bases, have demonstrated the ability to activate and cleave small molecules, including the C–O bond of THF. vanderbilt.eduwikipedia.org The mechanism generally involves the activation of the ether by the Lewis acid, followed by a nucleophilic attack from the Lewis base. acs.org
Theoretical studies using Density Functional Theory (DFT) on intramolecular FLPs with a dimethylxanthene backbone, featuring Group 13 (G13) Lewis acids and Group 15 (G15) Lewis bases, have provided detailed insights into this process. wikipedia.orgacs.org The reaction proceeds through the formation of a precursor complex, followed by a transition state leading to the ring-opened product. wikipedia.orgnumberanalytics.com The interaction is characterized by a donor-acceptor model, where the bonding is dominated by a singlet-singlet interaction. acs.orgorganicchemistrytutor.com This involves forward bonding from the FLP's Lewis base to THF's antibonding σ*(C–O) orbital and back bonding from THF's oxygen to the FLP's Lewis acid. acs.orgorganicchemistrytutor.com
The reactivity of the FLP is highly dependent on the nature of the Lewis acid and base centers. For instance, in G13/P-based FLPs, only the system with Aluminum (Al) as the Lewis acid was found to be energetically favorable for the ring-opening of THF. wikipedia.orgorganicchemistrytutor.com A crucial factor influencing the activation barrier is the distance between the Lewis acidic and basic centers of the FLP; a shorter distance leads to greater orbital overlap with THF and a lower activation barrier. wikipedia.orgacs.org
Theoretical Studies on Reaction Pathways (e.g., Group 13/15 Element Systems)
DFT calculations have been instrumental in mapping the potential energy surfaces for the ring-opening of THF by various G13/G15-based FLPs. wikipedia.orgacs.org These studies have systematically varied the Group 13 element (B, Al, Ga, In, Tl) paired with Phosphorus (P) and the Group 15 element (N, P, As, Sb, Bi) paired with Aluminum (Al).
For the G13/P systems, the separating distance between the Lewis acid and base centers was found to increase in the order: Al/P < Ga/P < In/P < Tl/P < B/P. wikipedia.orgnumberanalytics.com Correspondingly, the Al/P system exhibited the most favorable energetics for the reaction. wikipedia.org
In the Al/G15 systems, the separating distance of the reactant species decreased in the order: Al/N > Al/Bi > Al/Sb > Al/As > Al/P. wikipedia.org The calculated free activation energy for the ring-opening of THF was found to increase in the order: P < As < Sb < Bi < N, highlighting the superior performance of the Al/P system. wikipedia.org
| Group 15 Element | Activation Free Energy (kcal/mol) | Al···G15 Distance in Reactant (Å) |
|---|---|---|
| N | 58.1 | 4.913 |
| P | 29.6 | 2.655 |
| As | 33.8 | 2.787 |
| Sb | 39.6 | 2.934 |
| Bi | 47.7 | 3.544 |
Reaction Mechanisms in Tetrahydrofuran as a Solvent
THF is a widely used solvent in organic chemistry due to its ability to solvate a variety of compounds and its relative inertness under many reaction conditions. Its role is particularly crucial in substitution reactions and in reactions involving highly reactive organometallic species.
Understanding Substitution Reaction Mechanisms (e.g., SN2) in THF
Tetrahydrofuran is classified as a polar aprotic solvent. organicchemistrytutor.com This class of solvents is particularly well-suited for bimolecular nucleophilic substitution (SN2) reactions. wikipedia.orgorganicchemistrytutor.com In an SN2 reaction, a nucleophile attacks a carbon center, and a leaving group departs in a single, concerted step. wikipedia.org
The efficacy of THF as a solvent for SN2 reactions stems from its ability to dissolve the ionic salts that are often the source of the nucleophile, while not strongly solvating the nucleophile itself. libretexts.orgquora.com Unlike polar protic solvents, which have acidic hydrogens that can form strong hydrogen bonds with the nucleophile and thus hinder its reactivity, THF's lack of such hydrogens leaves the nucleophile relatively "free" and more reactive. wikipedia.orglibretexts.org The oxygen atom in the THF ring possesses lone pairs of electrons that can effectively solvate cations, further promoting the availability of the anionic nucleophile. organicchemistrytutor.com
| Property | Description | Effect on SN2 Reaction |
|---|---|---|
| Polarity | Polar molecule due to the ether oxygen. | Dissolves ionic reagents (nucleophile source). organicchemistrytutor.com |
| Protic/Aprotic | Aprotic, lacks acidic hydrogen atoms. organicchemistrytutor.com | Does not strongly solvate the nucleophile, increasing its reactivity. wikipedia.orglibretexts.org |
| Cation Solvation | Effectively solvates cations via the oxygen lone pairs. organicchemistrytutor.com | Enhances the availability of the "naked" anionic nucleophile. |
Solvation and Stabilization of Reactive Intermediates (e.g., Organolithium, Grignard Reagents)
THF plays a critical role in reactions involving highly reactive organometallic reagents such as organolithium and Grignard reagents. organicchemistrytutor.comlibretexts.org These reagents are strong bases and nucleophiles and are prone to aggregation in non-polar solvents like hexane, which can reduce their reactivity. numberanalytics.com
The addition of a coordinating solvent like THF is essential for the formation and reactivity of Grignard reagents. libretexts.org The lone pair electrons on the oxygen atoms of two THF molecules coordinate to the magnesium center, forming a complex that helps to stabilize the reagent and enhance its reactivity. wikipedia.orglibretexts.org In the case of organolithium reagents, THF also acts as a Lewis base, binding to the lithium atom. wikipedia.org This solvation process breaks down the aggregates into more reactive monomeric or smaller oligomeric species. numberanalytics.comosi.lv This increased reactivity is crucial for their function as strong bases and nucleophiles in a wide range of organic syntheses. numberanalytics.comlibretexts.org
The interaction of THF with Grignard reagents is also a key factor in the Schlenk equilibrium, which describes the distribution of species (RMgX, R₂Mg, and MgX₂) in solution. wikipedia.orgacs.orgacs.org THF can influence the position of this equilibrium by solvating the different magnesium species. acs.orgresearchgate.net
Radical Reactions and Atmospheric Degradation Pathways of Tetrahydrofuran
The atmospheric fate of tetrahydrofuran is largely dictated by its gas-phase reactions with radicals such as hydroxyl (OH), chlorine (Cl), and ozone (O3). acs.orgnih.gov Experimental studies using FTIR smog chamber techniques have determined the rate coefficients for these reactions. acs.orgnih.govlu.se The reaction with chlorine atoms is particularly rapid. acs.orgnih.gov Theoretical studies using density functional theory (DFT) have been employed to analyze the detailed mechanism and reactivity of the THF reaction with the chlorine radical. nih.gov These reactions are significant as they initiate the degradation of THF in the atmosphere, particularly in marine and coastal areas where chlorine radical concentrations can be elevated. nih.govresearchgate.net The atmospheric lifetime of THF with respect to reaction with OH radicals is estimated to be approximately 15 hours. acs.orgnih.gov
Table 2: Rate Coefficients for Gas-Phase Reactions of THF with Atmospheric Oxidants at 298 K This table is interactive. Users can sort columns by clicking on the headers.
| Reactant | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Method | Reference |
|---|---|---|---|
| Cl Atom | (1.96 ± 0.24) × 10⁻¹⁰ | Relative Rate | acs.org, nih.gov, lu.se, acs.org |
| OD Radical* | (1.81 ± 0.27) × 10⁻¹¹ | Relative Rate | acs.org, nih.gov, lu.se, acs.org |
| O₃ (Ozone) | (6.41 ± 2.90) × 10⁻²¹ | Relative Rate | acs.org, nih.gov, lu.se, acs.org |
| O₃ (Ozone) | (4.69 ± 1.60) × 10⁻²¹ | Absolute Rate | acs.org |
*The kinetics of OD radical reactions are expected to be similar to those of OH radicals. acs.orgnih.gov
In the reaction between THF and radicals, hydrogen abstraction is the primary initiation step. nih.govrsc.org The THF molecule has two distinct sets of hydrogen atoms: those on the α-carbons adjacent to the oxygen atom and those on the β-carbons. Theoretical investigations have focused on identifying which of these hydrogens is more susceptible to abstraction. nih.govresearchgate.net For the reaction with the chlorine radical, four possible H-abstraction pathways were analyzed using DFT calculations. nih.govresearchgate.net These studies concluded that abstraction of a hydrogen atom from the α-carbon position is the most favorable channel. nih.govresearchgate.net
Gas-Phase Reactions with Environmentally Relevant Radicals (e.g., Chlorine Radical H-Abstraction)
Polymerization Mechanisms of Tetrahydrofuran
The polymerization of THF can be initiated by light, a process known as photoinitiated cationic polymerization. cmu.eduresearchgate.net This method offers advantages such as high reaction rates and spatiotemporal control. researchgate.net A common approach involves the use of a photoinitiator system, such as a sulfonium (B1226848) salt (e.g., triphenylsulfonium (B1202918) hexafluoroarsenate) combined with a photosensitizer like thioxanthone or phenothiazine. researchgate.netcapes.gov.br Upon irradiation, the photosensitizer absorbs light and transfers an electron to the sulfonium salt, which then decomposes to generate a protonic acid. researchgate.net This acid then initiates the cationic ring-opening polymerization of THF. cmu.edu
Another system utilizes an iodonium (B1229267) salt, such as diphenyliodonium (B167342) hexafluorophosphate, often in conjunction with a free radical source like 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA). researchgate.net The polymerization can exhibit living characteristics, where termination and chain transfer reactions are largely absent. cmu.edu This is achieved by the stabilization of the propagating cationic species (a cyclic oxonium ion) through the formation of an ion pair with a non-nucleophilic counter-ion like PF₆⁻. cmu.edu The living nature of the polymerization is demonstrated by the linear increase of the polymer's molecular weight with monomer conversion. cmu.edu
It is possible to synthesize polytetrahydrofuran (poly-THF) that is "dicationically active," meaning it possesses reactive cationic centers at both ends of the polymer chain. tandfonline.comacs.org Such polymers are typically formed using specific initiators like trifluoromethanesulfonic acid anhydride (B1165640) ((CF₃SO₂)₂O) or fluorosulfonic acid anhydride. tandfonline.comacs.org The polymerization mechanism involves the initiator creating a polymer chain with an ester end group, which subsequently generates a second active oxonium ion at the other end through an O-alkylation reaction with another THF molecule or an ether group on the polymer chain. tandfonline.comacs.org
This dicationic nature means that the polymer chain grows in both directions from the initiator. tandfonline.com Kinetic studies show that chain growth is significantly faster when the end group is an oxonium ion compared to an ester. tandfonline.comacs.org The resulting dicationic polymers are potent alkylating agents. tandfonline.com Their reactivity allows for the synthesis of novel block copolymers and polymers with specific functional end groups by quenching the living dicationic ends with appropriate nucleophiles. tandfonline.com The molecular weight of the resulting polymer shows a linear relationship with the degree of monomer conversion, and each initiator molecule yields one polymer molecule, confirming the controlled nature of the polymerization. tandfonline.com
Table 3: Molecular Weight vs. Conversion for Dicationic Polymerization of THF Data from polymerization initiated with (CF₃SO₂)₂O at -10°C. This table is interactive.
| % Conversion | Number-Average Molecular Weight (Mn) | Reference |
|---|---|---|
| 10 | 1,400 | tandfonline.com |
| 20 | 2,800 | tandfonline.com |
| 30 | 4,200 | tandfonline.com |
| 40 | 5,600 | tandfonline.com |
Cationic Ring-Opening Polymerization and Oxonium Ion Intermediates
The cationic ring-opening polymerization (CROP) of tetrahydrofuran (THF) is a well-established method for the synthesis of poly(tetramethylene ether glycol) (PTMG), a crucial precursor for various commercial polymers. uni-muenchen.de The mechanism of this polymerization is characterized by the formation and propagation of oxonium ion intermediates.
The process is typically initiated by strong acids, Lewis acids, or carbenium ion salts. icm.edu.placs.org For instance, protic acids can protonate the oxygen atom of THF, forming a secondary oxonium ion. acs.orgmdpi.com This initial step is often reversible. The actual propagation begins when another THF molecule, acting as a nucleophile, attacks an α-carbon of the protonated THF, leading to the formation of a tertiary oxonium ion, which is the active center for chain growth. acs.orgmdpi.com
Lewis acids, such as ferric chloride (FeCl₃) and rare earth triflates (RE(OTf)₃), are also effective initiators. uni-muenchen.deacs.org In the presence of a co-initiator like acetic anhydride, FeCl₃ can generate an acetyl cation which initiates polymerization. uni-muenchen.de The propagation then proceeds via the nucleophilic addition of THF to the growing polymer chain. uni-muenchen.de Similarly, RE(OTf)₃ can activate THF, forming a strained complex that is susceptible to nucleophilic attack by another THF molecule, thereby generating the active alkyltetrahydrofuranium center. acs.orgtandfonline.com
A key feature of THF CROP is the involvement of tertiary oxonium ions as the propagating species. icm.edu.plmdpi.com These cyclic oxonium ions are in equilibrium with linear macroesters, and the position of this equilibrium can be influenced by factors such as the polarity of the solvent. mdpi.com The stability of the propagating oxonium ion is crucial for achieving a "living" polymerization, where termination reactions are minimized. This is often achieved by using counteranions of low nucleophilicity, such as SbCl₆⁻ or PF₆⁻. icm.edu.pl
Kinetic studies have shown that the rate of polymerization is significantly influenced by the nature of the active species. For example, chain growth is observed to be much faster when the end group is an oxonium ion compared to an ester. icm.edu.pl The polymerization can be terminated by the introduction of nucleophiles or by recombination with the counterion. uni-muenchen.de
Table 1: Initiator Systems for Cationic Ring-Opening Polymerization of THF and Mechanistic Notes
| Initiator System | Co-initiator/Conditions | Proposed Initiation Mechanism | Propagating Species | Reference |
| Strong Protic Acids (e.g., H₃PW₁₂O₄₀·13H₂O) | Acetic Anhydride | Protonation of acetic anhydride, followed by nucleophilic attack of THF. | Tertiary Oxonium Ion | |
| Ferric Chloride (FeCl₃) | Acetic Anhydride | Generation of an acetyl cation by FeCl₃, which initiates polymerization. uni-muenchen.de | Tertiary Oxonium Ion | uni-muenchen.de |
| Trifluoromethanesulfonic Anhydride ((CF₃SO₂)₂O) | - | Formation of an initial ester end group that subsequently generates an oxonium ion. icm.edu.pl | Dicationically active oxonium ions | icm.edu.pl |
| Rare Earth Triflates (RE(OTf)₃) | Epoxides | Formation of a highly reactive and strained complex between RE(OTf)₃ and THF. acs.orgtandfonline.com | Alkyltetrahydrofuranium active center | acs.orgtandfonline.com |
Mechanistic Aspects of Tetrahydrofuran Copolymerization (e.g., with Glycidyl (B131873) Azide (B81097) Polymer)
The copolymerization of tetrahydrofuran with monomers like glycidyl azide is of significant interest for the development of energetic binders for solid propellants. The direct cationic copolymerization of THF with glycidyl azide monomer is challenging. Therefore, a common synthetic strategy involves the copolymerization of THF with a suitable precursor monomer, followed by a post-polymerization modification to introduce the azide functionality.
A prevalent method involves the cationic ring-opening copolymerization of THF with epichlorohydrin (B41342) (ECH). mdpi.com This copolymerization can be initiated by systems like boron trifluoride etherate (BF₃·OEt₂) in the presence of a diol co-initiator. mdpi.com The resulting poly(epichlorohydrin-co-tetrahydrofuran) (P(ECH-co-THF)) is then subjected to an azidation reaction, where the chloromethyl groups of the ECH units are converted to azidomethyl groups, yielding the desired poly(glycidyl azide-co-tetrahydrofuran) copolymer.
The mechanism of the initial copolymerization step follows the principles of cationic ring-opening polymerization. Both THF and ECH can be activated by the Lewis acid initiator. Due to the higher ring strain of the three-membered epoxide ring in ECH compared to the five-membered ether ring in THF, ECH is generally more reactive towards cationic ring-opening. This difference in reactivity influences the copolymer composition and microstructure.
Another approach is the synthesis of block copolymers. For instance, a tri-functional NIMMO-THF copolyether has been synthesized by the polymerization of 3-nitratomethyl-3-methyloxetane (NIMMO) and THF. icm.edu.pl This demonstrates the versatility of cationic copolymerization in creating tailored polymer architectures.
In some systems, a coexistence of different polymerization mechanisms can occur. For example, the cationic copolymerization of THF with ethylene (B1197577) oxide in the presence of diols can proceed through both the active chain end (ACE) mechanism, involving tertiary oxonium ions, and the activated monomer (AM) mechanism. acs.org The relative contribution of each mechanism depends on the reaction conditions and influences the final copolymer structure. acs.org
The resulting GAP-containing copolymers are often crosslinked to form a stable network. This can be achieved through various curing reactions, such as the reaction of terminal hydroxyl groups with polyisocyanates or through "click chemistry" involving the azide groups and alkyne-functionalized curing agents to form triazole linkages. mdpi.com
Table 2: Strategies for the Synthesis of THF and Glycidyl Azide Copolymers
| Synthetic Strategy | Monomers | Polymerization/Reaction Steps | Mechanistic Notes | Resulting Copolymer | Reference |
| Post-polymerization Azidation | Tetrahydrofuran (THF), Epichlorohydrin (ECH) | 1. Cationic ring-opening copolymerization of THF and ECH. 2. Azidation of the resulting copolymer. | Cationic mechanism for copolymer backbone formation, followed by nucleophilic substitution to introduce azide groups. | Poly(glycidyl azide-co-tetrahydrofuran) | mdpi.com |
| Block Copolymer Synthesis | 3-Nitratomethyl-3-methyloxetane (NIMMO), Tetrahydrofuran (THF) | Cationic ring-opening copolymerization initiated with a multifunctional initiator (e.g., trimethylolpropane). | Cationic mechanism leading to a block copolymer structure. | NIMMO-THF copolyether | icm.edu.pl |
| Graft Copolymer Synthesis for Curing | Glycidyl Azide Polymer (GAP), Tetrafunctional Isocyanate (N100) | Reaction between hydroxyl-terminated GAP and isocyanate. | Grafting reaction to create a macromolecular curing agent. | N100-g-GAP | mdpi.com |
| Indirect Azidation via Precursor Polymer | Azidated glycidyl-tetrahydrofuran copolymer | Preparation of poly(glycidyl azide-r-3-azidotetrahydrofuran). | Details of the specific polymerization and azidation mechanism are complex and specific to the synthetic route. | Poly(glycidyl azide-r-3-azidotetrahydrofuran) |
Computational Chemistry and Molecular Modeling of Tetrahydrofuran Systems
Simulation of Liquid-Phase Structure and Dynamics of Tetrahydrofuran (B95107)
Computational methods, particularly Monte Carlo and molecular dynamics simulations, have become indispensable tools for elucidating the complex structural and dynamic properties of liquid tetrahydrofuran (THF). These techniques provide a molecular-level understanding that complements experimental findings.
Monte Carlo (MC) simulations have been instrumental in exploring the structure of pure liquid THF. scirp.orgscirp.org These simulations, often performed in the isothermal-isobaric (NPT) ensemble at standard conditions (1 atm and 25°C), model THF molecules using all-atom rigid structures and classical intermolecular potentials. scirp.org A key finding from MC simulations is that THF is a poorly structured liquid. scirp.orgscirp.org
Investigations into the orientation of molecular pairs have revealed that different types of configurations exist at the same time within the liquid. The geometry of these molecular pairs is highly dependent on the distance between the molecules, transitioning from antiparallel to T-like arrangements. scirp.orgscirp.org This diversity in local molecular pairing is considered a primary reason for the absence of significant packing and the formation of voids within the liquid structure. scirp.org The simulations help to build a more detailed picture of the liquid's structure, complementing data from other methods like Empirical Potential Structure Refinement. scirp.org
Empirical Potential Structure Refinement (EPSR) is a powerful technique that combines experimental data, typically from neutron diffraction, with a Monte Carlo simulation to build a three-dimensional model of a liquid's structure. acs.orgnih.gov For liquid THF, hydrogen/deuterium isotopic substitution neutron diffraction experiments have been performed to generate structural correlation functions. acs.orgnih.govacs.org The EPSR method then refines an initial random configuration of molecules by moving them until the calculated diffraction patterns match the experimental data, constrained by a reference intermolecular potential. nih.govacs.org
This approach has yielded significant insights into the local ordering of liquid THF. Analysis of the orientational correlation functions from EPSR models shows a distinct preference for "T-like" configurations between adjacent THF molecules. acs.orgnih.govacs.org A major consequence of this local structure is the creation of void-like regions within the bulk liquid, with an approximate radius of 1.25 Å. acs.orgnih.govacs.org The surface chemistry of these voids is characterized by a slightly positive electrostatic character, a finding that aligns with THF's known ability to solvate free electrons. acs.orgnih.govacs.org When applied to aqueous solutions, EPSR shows that THF molecules tend to have nonpolar interactions with each other while engaging in polar interactions with water molecules. nih.gov
The accuracy of molecular simulations hinges on the quality of the underlying intermolecular potential parameters, often referred to as a force field. For THF, several potential models have been developed and validated. A widely used approach involves a combination of Lennard-Jones (12-6) and Coulombic site-site pair potentials. scirp.orgicmp.lviv.uaaip.org In these models, interaction sites are typically located on the atoms of the molecule. icmp.lviv.ua
One of the seminal models for THF was developed by Chandrasekhar and Jorgensen as part of the Transferable Intermolecular Potential Functions (TIPS) framework. aip.org This model, and its subsequent evolution into the Optimized Potentials for Liquid Simulations (OPLS) force field, was parameterized to reproduce the structural and energetic properties of liquid ethers. aip.org More recent work has also involved the TraPPE (Transferable Potentials for Phase Equilibria) force field, which has been specifically parameterized for cyclic alkanes and ethers. aip.org These models are validated by comparing simulation results for properties like density and heat of vaporization against experimental data. While models like TraPPE show excellent agreement with experimental data for vapor-liquid coexistence, the earlier Chandrasekhar and Jorgensen model has been noted to have significant deviations. aip.org
Table 1: Example of Non-Bonded Intermolecular Potential Parameters for THF (Jorgensen Model) This table is based on data from published research and represents one of the models used in simulations. Parameters define the Lennard-Jones potential (ε and σ) and electrostatic interactions (q).
| Atom Site | q (e) | σ (Å) | ε/kB (K) |
|---|---|---|---|
| O | -0.50 | 3.00 | 80.53 |
| CH2 (adjacent to O) | 0.25 | 3.80 | 50.33 |
| CH2 (beta to O) | 0.00 | 3.80 | 50.33 |
Source: Adapted from data in The Journal of Chemical Physics. aip.org
The five-membered ring of THF is not planar but exists in a puckered conformation. aip.org It undergoes a low-frequency vibrational motion known as pseudorotation, where the molecule alternates between different puckered conformations with very small energy barriers separating them. aip.org The two primary conformations are the "envelope" (or bent) form with Cs symmetry and the "twist" form with C2 symmetry. scirp.orgaip.org
Computational studies using methods like Density Functional Theory (DFT) and Møller–Plesset (MP2) perturbation theory have been crucial in analyzing these conformations. aip.orgtsinghua.edu.cn There has been some discrepancy in the literature regarding the most stable conformer. tsinghua.edu.cn However, several studies indicate that the C2 (twist) conformation is at an energy minimum, while the Cs (envelope) conformation may represent a slightly higher energy state or a transition state. aip.orgirb.hr Other studies have identified the Cs conformer as the most populated in the gas phase. tsinghua.edu.cn The energy difference between these states is very small. irb.hr Understanding this conformational flexibility is vital, as it influences the molecule's properties and interactions in chemical and biological systems. aip.org Dual space analysis of the valence orbitals during pseudorotation shows that the frontier orbitals experience the most significant changes, acting as a "signature" for the conformational state. nih.gov
Table 2: Comparison of Key THF Conformations This table summarizes the main conformations involved in the pseudorotation of the THF ring.
| Conformation | Symmetry Group | Description |
|---|---|---|
| Twist | C2 | Often identified as the global energy minimum conformation. aip.org |
| Envelope (Bent) | Cs | A low-energy conformation, sometimes identified as a transition state between twist forms. aip.org |
| Planar | C2v | A high-energy transition state for the pseudorotation pathway. |
Source: Adapted from findings in The Journal of Chemical Physics and other computational studies. aip.orgirb.hrnih.gov
Development and Validation of Intermolecular Potential Parameters
Molecular Dynamics Simulations of Tetrahydrofuran in Multi-Component Systems
Molecular dynamics (MD) simulations are particularly well-suited for studying the time-dependent behavior of THF in complex mixtures, providing insights into solvation structures and dynamics that are critical in various chemical processes.
The use of THF as a co-solvent with water is common in the conversion of biomass-derived molecules like glucose into valuable platform chemicals such as 5-hydroxymethylfurfural (B1680220) (HMF). rsc.orgntu.edu.sg MD simulations, often using force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom), have been employed to understand the molecular-level interactions in these ternary systems. rsc.orgntu.edu.sg
Simulations reveal that THF molecules actively compete with water for positions in the first solvation shell of glucose. rsc.org This results in a significant portion of water molecules being displaced to the second coordination shell. rsc.org Interestingly, the water molecules that remain directly coordinated with glucose are found to be more strongly bound. rsc.orgntu.edu.sg Volumetric analysis shows that THF and other organic co-solvents tend to localize around the hydrogen atoms of the hydroxyl groups on specific carbon atoms of the glucose molecule. rsc.org
This preferential solvation by THF may play a role in facilitating desired reaction pathways for HMF formation and can reduce the likelihood of glucose degradation to unwanted byproducts. ntu.edu.sg Furthermore, the presence of the THF co-solvent reduces the mobility of glucose molecules, which is thought to correlate with the experimentally observed decrease in the rate of formation of undesirable humins and other polymerization products. rsc.orgntu.edu.sg Ab initio molecular dynamics simulations have also confirmed the formation of hydrogen bonds between the oxygen atom of THF and the hydrogen atoms of water, with a bond length of approximately 1.694 Å. frontiersin.orgnih.gov
Interfacial Properties of Tetrahydrofuran Hydrate-Water Systems
The interface between tetrahydrofuran (THF) hydrate (B1144303) and water is a critical area of study, particularly for understanding hydrate formation and dissociation. Molecular dynamics (MD) simulations have been instrumental in revealing the detailed dynamics at this interface. These simulations show that the interfacial properties of the hydrate phase can influence the local structure of water molecules in the liquid phase, which in turn affects the kinetics of hydrate formation. nih.gov Visual snapshots and order parameters from simulations indicate that THF molecules can become trapped in the interfacial regions between the hydrate and liquid phases. ucl.ac.uk
A key characteristic of the THF-water system is the formation of a stable structure II (sII) hydrate. arxiv.org THF is unique in its ability to form these stable hydrates by itself at relatively mild conditions (below 277 K at atmospheric pressure). aip.org The THF hydrate exhibits a specific univariant two-phase coexistence line where the composition of the aqueous solution is identical to the stoichiometric ratio of the hydrate (1:17 or a THF mole fraction of 0.0556). arxiv.orgaip.org This means the hydrate readily forms when THF and water are mixed at this specific ratio. aip.org
The interfacial free energy between the THF hydrate and the aqueous solution is a crucial parameter for understanding hydrate nucleation and growth. aip.org Using the mold integration–host methodology in molecular dynamics simulations, the interfacial free energy for the THF hydrate–water system has been calculated to be 27(2) mJ/m², which shows excellent agreement with experimental data of 24(8) mJ/m². aip.org These simulations often employ models like the TIP4P/Ice for water and a rigid version of the TraPPE model for THF to accurately predict the phase diagram. aip.org
Studies have also explored the effect of surfaces on THF hydrate formation. On a copper surface, for instance, a layer of THF molecules adsorbs onto the surface, followed by the formation of a dense water film. This structuring creates a strong resistance to the ordering of water molecules around the THF, thereby affecting the heterogeneous crystal growth of the hydrate. nih.gov
Phase Equilibria and Interfacial Properties of Binary Mixtures (e.g., Tetrahydrofuran + Methane)
The phase equilibria and interfacial properties of binary mixtures containing tetrahydrofuran, such as with methane (B114726) (CH₄), are important for applications like gas hydrate storage and transport. onepetro.org Tetrahydrofuran is a well-known thermodynamic hydrate promoter, meaning it can shift the hydrate coexistence curves to lower pressures and higher temperatures. ucl.ac.uk
Molecular dynamics simulations and experimental studies have been conducted to determine the pressure-density diagrams and surface tension of THF + CH₄ mixtures. acs.org These studies have been performed over a range of temperatures (e.g., 300.15 K and 370.15 K) and pressures (0.1–20 MPa). acs.org The simulation results, often using models like a rigid and planar version of the TraPPE-UA model for THF, show good agreement with experimental data for phase equilibria. acs.org
Key findings from these studies include:
Density Profiles and Phase Diagrams : Coexistence densities and pressure-composition phase diagrams have been determined, providing a fundamental understanding of the system's behavior under different conditions. acs.org
Surface Tension : The surface tension of the THF + CH₄ mixture has been calculated using methods like the virial definition of the pressure tensor, with predictions showing excellent agreement with experimental results. acs.org
Interfacial Adsorption : Analysis of the Gibbs adsorption reveals that methane is preferentially adsorbed at the interfacial region, while THF shows no significant surface activity. The adsorption of methane at the interface increases with pressure and decreases with temperature. acs.org
These computational and experimental investigations provide crucial data for understanding and optimizing processes involving THF and methane, particularly in the context of clathrate hydrates as a future energy source.
Interactive Data Table: Experimental and Simulation Data for THF + CH₄ Binary Mixture
| Property | Temperature (K) | Pressure Range (MPa) | Key Finding | Source |
| Pressure-Density Diagram | 300.15, 370.15 | 0.1 - 20 | Good agreement between experiment and simulation. | acs.org |
| Surface Tension | 300.15, 370.15 | 0.1 - 20 | Excellent agreement between experiment and simulation. | acs.org |
| Pressure-Density Projection | 170 | - | Phase diagram projection determined via simulation. | |
| Interfacial Adsorption | 300.15, 370.15 | 0.1 - 20 | Methane adsorbs at the interface; THF does not. | acs.org |
Solute-Solvent Interactions and Solvation Shell Dynamics
The interactions between tetrahydrofuran and various solutes, as well as the dynamics of the solvation shell, are fundamental to understanding its behavior as a solvent. ucla.edu In aqueous mixtures, preferential solvation can occur, where the composition of the solvent in the immediate vicinity of a solute molecule differs from the bulk composition. researchgate.net In the case of aqueous THF mixtures, the self-interactions between water molecules can be more significant than the water-THF interactions, influencing the solvation environment. researchgate.net
Quantum simulations of solutes like the sodium dimer (Na₂) in liquid THF reveal that the solvent can play a controlling role in the chemical identity of the solute. osti.gov Specific interactions, such as dative bonding between the THF oxygen atoms and the sodium cation cores, create distinct, chelated solvation states. ucla.eduosti.gov These interactions are strong enough to distort the solute's bonding electrons, induce permanent dipole moments, and lead to a significant increase in the Na-Na bond length. ucla.eduosti.gov The interconversion between these unique coordination states requires crossing a substantial free energy barrier, akin to a chemical reaction. osti.gov
Molecular dynamics simulations of model reactions, such as the photodetachment of an electron from a sodium anion (Na⁻) in THF, provide further insights into solvation dynamics. ucla.edu The relaxation process following such an event involves multiple mechanisms:
Rapid Relaxation (t < 700 fs): Driven by longitudinal translational motions of THF molecules, which dramatically alter the local solvation structure.
Slower Relaxation (t > 700 fs): Involves diffusive longitudinal translational motions that complete the reorganization of the long-range solute-solvent packing.
Early-Time Rotational Relaxation (t < 500 fs): Caused by solvent rotational motions.
Longer-Time Rotational Process (t > 500 fs): A continued rotational relaxation. ucla.edu
These studies highlight that the local solute-solvent structure, which can be probed by radial distribution functions, is key to understanding the complex dynamics of solvation in THF. ucla.edu
Reductive Breakdown Mechanisms of Tetrahydrofuran at Metal Surfaces (e.g., Calcium)
The stability and breakdown of tetrahydrofuran at metal surfaces are of paramount importance for its application in battery electrolytes, particularly for next-generation calcium (Ca) batteries. chemrxiv.org While THF is a promising solvent for stable and efficient calcium electrolytes, its potential to react with the highly reactive calcium metal anode is a critical concern. chemrxiv.orgresearchgate.net
Ab initio molecular dynamics (AIMD) simulations have been employed to investigate the reductive breakdown mechanisms of THF on a calcium metal surface. chemrxiv.orgchemrxiv.org These computational studies reveal that the electrochemical decomposition of THF is not a spontaneous or widespread process. Instead, it is highly dependent on the specific orientation and location of the THF molecule on the calcium surface. researchgate.netchemrxiv.org This stringent requirement significantly reduces the probability of THF instability in a bulk solvent where molecules are randomly organized. chemrxiv.orgchemrxiv.org
The primary mechanism for solvent breakdown at the metal surface is charge (electron) transfer from the metal to the solvent molecule. researchgate.netchemrxiv.org Simulations have shown that this can lead to the partial reduction of THF, resulting in hydrogen abstraction and the formation of species like CaH⁺ and CaC₄H₇O⁺ ion complexes. chemrxiv.org However, the complete breakdown of THF into distinct products is not readily observed at the single-molecule level under standard conditions. chemrxiv.org The likelihood of breakdown is further diminished in bulk electrolytes, as THF molecules preferentially coordinate with Ca²⁺ ions to form solvated structures. chemrxiv.orgchemrxiv.org
Quantum Mechanical Calculations (DFT and Ab Initio Methods) in Tetrahydrofuran Research
Density Functional Theory (DFT) for Reaction Pathway Elucidation
Density Functional Theory (DFT) is a powerful computational tool used extensively to elucidate the mechanisms of chemical reactions involving tetrahydrofuran. acs.orgnih.gov By calculating the energies of reactants, transition states, and products, DFT allows researchers to map out the most likely reaction pathways. nih.govacs.org
A significant area of research has been the ring-opening reaction of THF. DFT calculations have been used to study these reactions when promoted by various catalysts or on different surfaces. For example, the ring-opening of THF on a Ge(100) surface was investigated using DFT, which helped identify the optimized adsorption structures, their corresponding energies, and the transition state for the reaction. acs.org The results confirmed the formation of a major Ge–(CH₂)₄–O–Ge structure via the ring-opening pathway. acs.org
DFT has also been applied to understand the factors affecting the activation energies for THF ring-opening by frustrated Lewis pairs (FLPs). acs.orgnih.gov These studies show that for certain FLPs, such as those with an Al/P combination on a dimethylxanthene scaffold, the reaction is energetically favorable. acs.org The calculations reveal that a shorter distance between the Lewis acidic and basic centers of the FLP leads to a lower activation barrier for the ring-opening reaction. acs.orgnih.gov
Furthermore, DFT is crucial for understanding the reactivity of organometallic complexes in THF. For instance, calculations have been performed to understand the speciation and reactivity of Samarium(II) iodide in THF and water mixtures for reduction reactions. usd.edu DFT predicts that in pure THF, iodide ions remain coordinated to the Samarium center, and it helps determine the most favorable reaction mechanism, such as proton-coupled electron transfer (PCET), for processes like hydrogen gas formation. usd.edu In catalysis, DFT elucidates mechanisms for reactions like ammonia (B1221849) borane (B79455) dehydrogenation, where THF is the solvent, by calculating the activation energy barriers for key steps. mdpi.com
Interactive Data Table: DFT Applications in THF Reaction Pathway Elucidation
| Reaction System | Key Insight from DFT | Finding | Source |
| THF on Ge(100) surface | Adsorption structures and transition state | Ring-opening to form Ge–(CH₂)₄–O–Ge is the major pathway. | acs.org |
| THF with G13/P-based FLPs | Factors affecting activation energy | Shorter distance between Lewis acid/base centers lowers the barrier. | acs.orgnih.gov |
| Samarium(II) iodide in THF/water | Speciation and reaction mechanism | Iodides remain coordinated in pure THF; hydrogen formation proceeds via PCET. | usd.edu |
| Ammonia Borane Dehydrogenation in THF | Catalyst efficiency and mechanism | Calculated activation energy barriers for hydrogen release from catalyst. | mdpi.com |
Activation Strain Model and Energy Decomposition Analysis (EDA-NOCV)
To gain deeper physical insight into the factors controlling reaction barriers, DFT calculations are often combined with the Activation Strain Model (ASM) and Energy Decomposition Analysis (EDA). ru.nl The ASM, also known as the distortion/interaction model, dissects the activation energy of a reaction into two components: the strain energy (ΔE_strain) and the interaction energy (ΔE_int). ru.nl
Strain Energy : The energy required to deform the reactants from their equilibrium geometry to the geometry they adopt at the transition state. ru.nl
Interaction Energy : The actual interaction between the deformed reactants, which includes Pauli repulsion, electrostatic interactions, and orbital interactions. ru.nl
The interaction energy component is further broken down using Energy Decomposition Analysis (EDA), often coupled with Natural Orbitals for Chemical Valence (NOCV). acs.orgnih.gov This EDA-NOCV approach quantifies the contributions of different types of interactions to the chemical bond between the reacting fragments. For the THF ring-opening by FLPs, EDA showed that the bonding is dominated by donor-acceptor (orbital) interactions rather than electron-sharing interactions. acs.orgnih.govacs.org
The NOCV analysis provides a detailed picture of these orbital interactions. It demonstrated that the bonding can be described by two main components:
FLP-to-THF forward bonding : Donation from the lone pair of the Lewis base (e.g., Phosphorus) to the empty σ*(C-O) antibonding orbital of THF. acs.orgnih.gov
THF-to-FLP back bonding : Donation from a filled p-π orbital on the THF oxygen atom to an empty orbital on the Lewis acid (e.g., a Group 13 element). acs.orgnih.gov
The EDA-NOCV results indicated that the forward bonding from the FLP to the THF molecule plays the predominant role in this specific reaction. acs.orgnih.govacs.org Together, the ASM and EDA-NOCV provide a comprehensive, quantitative framework for understanding why certain reactions with THF are more favorable than others.
Quantum Simulations of Solvation Effects on Molecular Reactivity and Thermodynamics
Quantum simulations, particularly mixed quantum/classical (MQC) molecular dynamics, are powerful tools for investigating the influence of solvents like tetrahydrofuran (THF) on chemical processes. nih.gov These simulations treat the solute's electrons quantum mechanically while the solvent molecules and atomic cores are handled with classical mechanics. nih.gov This approach allows for the detailed study of how the electronic structure of a molecule is affected by its dynamic solvent environment.
A significant body of research has focused on how THF solvation alters the thermodynamics and reactivity of simple molecules. acs.orgnih.gov For instance, quantum simulations of the sodium-potassium cation (NaK+) in liquid THF have revealed that the solvent fundamentally changes the nature of the molecule's bond-breaking process. acs.org In the gas phase, the ground-state dissociation of NaK+ yields a neutral sodium atom and a potassium ion (Na⁰ + K⁺). escholarship.org However, quantum simulations demonstrate that solvation in THF inverts the stability of the dissociation products. acs.org The thermodynamically stable products in THF become a sodium ion and a neutral potassium atom (Na⁺ + K⁰), which corresponds to the excited-state products in the gas phase. acs.orgescholarship.org
This inversion is primarily due to the differential solvation of the resulting ions by THF molecules. acs.org The solvation free energy of the sodium ion (Na⁺) in THF is significantly more favorable than that of the potassium ion (K⁺), which stabilizes the Na⁺ + K⁰ product pair. acs.org The simulations show that THF molecules form weak dative bonds with the alkali metal cation cores, creating distinct coordination structures that are crucial to understanding the system's chemistry. nih.gov This work underscores that gas-phase potential energy surfaces are often inadequate for describing chemical reactivity in a solvent like THF, as they fail to capture the profound effects of solute-solvent interactions. acs.orgescholarship.org
Table 1: Comparison of NaK⁺ Properties in Gas Phase vs. Liquid THF Solution Data sourced from quantum simulations. escholarship.org
| Property | Gas Phase | Liquid THF Solution |
| Equilibrium Bond Distance | 4.5 Å | 5.4 Å |
| Vibrational Frequency | 74.1 cm⁻¹ | 57.7 cm⁻¹ |
| Bond Dissociation Energy | 22.4 k_B_T | 6.7 k_B_T |
| Ground-State Products | Na⁰ + K⁺ | Na⁺ + K⁰ |
Development of Neural Network Potentials for Tetrahydrofuran-Containing Mixtures
To perform large-scale and long-timescale molecular simulations with quantum-level accuracy, researchers are increasingly developing machine learning-based interatomic potentials, particularly neural network potentials (NNPs). nih.govchemrxiv.org These NNPs are trained on extensive datasets of energies and forces generated from high-level quantum chemistry calculations, such as density functional theory (DFT), effectively learning the potential energy surface of a system. chemrxiv.orgaip.org
The development of NNPs for THF-containing mixtures enables the study of complex phenomena in solution that would be computationally prohibitive for direct ab initio molecular dynamics. aip.org A key application is investigating the interplay of non-covalent interactions in solution. For example, an NNP was developed to study the persistence of chalcogen bonds between benzotelluradiazole and a chloride anion (Cl⁻) when solvated in THF. aip.org The system, comprising 599 atoms including one solute complex and 45 THF molecules, was modeled using a Behler–Parrinello NNP trained on PBE0-D3BJ DFT data. aip.org
The NNP-based simulations revealed that THF molecules actively compete with the chloride anion to form chalcogen bonds with the solute. aip.org This competition and the formation of a structured solvation shell around the solute directly influence its molecular properties in the condensed phase. aip.org The development of such potentials is a critical step toward accurately modeling complex chemical systems, like multicomponent mixtures, and capturing phenomena such as nonlocal charge transfer and the influence of the solvent on chemical identity and reactivity. aip.orgescholarship.orggoettingen-research-online.de
Thermodynamic Modeling and Free Energy Calculations in Tetrahydrofuran Systems
Construction of Condensed-Phase Free Energy Surfaces
Understanding chemical reactions and physical processes in solution requires the construction of condensed-phase free energy surfaces, commonly known as potentials of mean force (PMFs). nih.govaip.org A PMF represents the free energy of a system as a function of one or more specific reaction coordinates, averaging over all other degrees of freedom, including the fluctuations of the solvent molecules. nih.govescholarship.org These surfaces provide crucial information about reaction mechanisms, transition states, and the relative stability of reactants, intermediates, and products. researchgate.net
In the context of THF systems, PMFs have been constructed to elucidate how the solvent modifies reaction pathways. For the dissociation of NaK⁺ in liquid THF, the PMFs along the Na–K bond distance coordinate were calculated for both the ground and first excited electronic states. acs.orgescholarship.org The construction of these surfaces revealed significant qualitative differences compared to the gas-phase potential energy surfaces. escholarship.org Key findings from the PMF analysis include:
Inversion of Product Stability : The free energy surfaces showed that the thermodynamic dissociation products are inverted in THF compared to the gas phase. acs.org
Modified Bond Properties : The ground-state equilibrium bond distance shifted from 4.5 Å in the gas phase to 5.4 Å in THF solution. escholarship.org
Altered Energetics : The bond dissociation energy was found to be substantially lower in THF (6.7 k_B_T) than in a vacuum (22.4 k_B_T), highlighting the solvent's destabilizing effect on the bond. escholarship.org
These free energy surfaces demonstrate that even for simple molecules, THF as a solvent plays an active role in defining the chemical identity and reactivity of the solute, rather than acting as a passive medium. escholarship.org Similar approaches have been used to study the adsorption of molecules at THF-silica interfaces and the deconstruction of cellulose (B213188) in THF-water mixtures. nih.govdigitellinc.com
Application of Umbrella Sampling and Thermodynamic Integration Techniques
Calculating accurate free energy differences and constructing PMFs in condensed phases requires specialized computational techniques to overcome the challenge of poor sampling in high-energy regions of the configuration space. ucla.eduwikipedia.org Umbrella sampling and thermodynamic integration are two such powerful and widely used methods. acs.orgwikipedia.org
Umbrella Sampling is a method used to enhance sampling along a reaction coordinate to calculate a PMF. wikipedia.org The technique involves running a series of simulations, each confined to a specific region (a "window") of the reaction coordinate by an artificial biasing potential, typically harmonic. ucla.edu The biased probability distributions from each window are then combined, for example using the weighted histogram analysis method (WHAM), to reconstruct the unbiased free energy profile across the entire reaction coordinate. wikipedia.org This method was instrumental in the study of NaK⁺ dissociation in THF, where it was used to compute the PMFs along the Na-K bond distance for both the ground and excited electronic states. nih.govacs.org
Thermodynamic Integration (TI) is a technique used to compute the free energy difference between two well-defined states (e.g., state A and state B). wikipedia.orgnumberanalytics.com The method involves defining a non-physical, "alchemical" path that transforms state A into state B by gradually changing the system's potential energy function via a coupling parameter, λ. wikipedia.orgnumberanalytics.com By integrating the ensemble-averaged derivative of the potential energy with respect to λ over the path from λ=0 to λ=1, the free energy difference (ΔF) between the two states can be calculated. numberanalytics.com In the study of NaK⁺ in THF, TI was used to calculate the free energy difference between the two possible sets of infinitely separated and solvated dissociation products: (Na⁰ + K⁺) and (Na⁺ + K⁰). acs.org The calculation yielded a free energy difference of approximately -0.18 eV, confirming that the Na⁺ + K⁰ products are indeed the more thermodynamically stable ground-state products in liquid THF, a complete reversal of the gas-phase outcome. acs.org
Advanced Analytical and Spectroscopic Characterization of Tetrahydrofuran and Its Systems
Advanced Chromatographic Methods in Tetrahydrofuran-Based Research
Utilization of Tetrahydrofuran (B95107) as a Mobile Phase Component in Reversed-Phase Liquid Chromatography
Tetrahydrofuran (THF) is a cyclic ether that serves as a significant organic modifier in the mobile phase of Reversed-Phase Liquid Chromatography (RPLC). It is recognized for its strong solvent properties and its ability to dissolve a broad spectrum of compounds, including polymers. fishersci.nomastelf.com In RPLC, where a non-polar stationary phase is employed, polar solvents constitute the mobile phase, facilitating the separation of non-polar compounds that exhibit greater interaction with the stationary phase. mastelf.com
Properties and Elution Strength THF is a polar, water-miscible, and aprotic solvent with low viscosity. fishersci.no It is one of the three most common organic solvents, alongside acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH), used as modifiers in RPLC. molnar-institute.comchromatographyonline.com The elution strength of organic modifiers in RPLC generally follows the order: Methanol < Acetonitrile < Tetrahydrofuran. molnar-institute.comchromatographyonline.comchromatographyonline.com For instance, a mobile phase consisting of 28% tetrahydrofuran-water can achieve an equivalent elution strength to 35% acetonitrile-water or 44% methanol-water for a given application. chromatographyonline.com This indicates that less THF is required to achieve a similar elution power compared to ACN or MeOH. chromatographyonline.com
THF's unique solvent properties stem from its ability to act as both a proton acceptor (hydrogen bond basicity = 0.55) and, to a lesser extent, a proton donor. uv.eschromatographyonline.com Its dipolarity/polarizability parameter is 0.58, which is lower than that of acetonitrile (0.75). chromatographyonline.com These characteristics contribute to its distinct selectivity profile compared to methanol and acetonitrile, making it valuable for method development, particularly when methanol/water or acetonitrile/water mobile phases fail to achieve fine-tuned separations. chromatographyonline.comrestek.com
The following table illustrates the comparative elution strengths of common RPLC organic modifiers:
Table 1: Comparative Elution Strengths of Common RPLC Organic Modifiers
| Organic Modifier | Approximate Elution Strength Relative to Water (Increasing Order) | Hydrogen Bond Basicity | Dipolarity/Polarizability |
| Methanol (MeOH) | Lower | Higher than THF chromatographyonline.com | Lower than ACN uv.es |
| Acetonitrile (ACN) | Medium | 0.31 chromatographyonline.com | 0.75 chromatographyonline.com |
| Tetrahydrofuran (THF) | Higher | 0.55 chromatographyonline.com | 0.58 chromatographyonline.com |
Note: This table is designed to be interactive in a digital format, allowing for sorting and filtering.
Detailed Research Findings and Applications Research has demonstrated the specific utility of THF in certain RPLC applications. For instance, in studies involving weakly acidic compounds (pKa = 7.4–12.48), including steroids with phenolic hydroxyl groups and heterocyclic amides, THF has shown unique chromatographic properties. researchgate.net In water/isopropanol (IPA)/THF eluent mixtures, an increasing retention time was observed for these weakly acidic model compounds with increasing THF concentration. researchgate.net This effect was attributed to a solvent-specific interaction, particularly the formation of a hydrogen-bonded complex between THF and the phenolic steroid compounds, and was found to be prominent only in the presence of IPA. researchgate.net It has been speculated that THF's high hydrogen-bond basicity allows it to form relatively strong bonds with residual acidic silanol (B1196071) groups on the stationary phase, potentially leading to a modified stationary phase. researchgate.net The use of THF-IPA co-modifiers can significantly enhance selectivity and facilitate the separation of weakly acidic compounds, including phenolic compounds. researchgate.net
Furthermore, aqueous THF mixtures have proven effective for the selective extraction, solubilization, and subsequent RPLC separation of proteins, such as those from myelin. nih.gov A THF/water ratio of 4:1 (v/v), corresponding to a polarity index of 5.16, was found to maximize protein extraction and completely dissolve purified proteolipid protein (PLP). nih.gov This solvent system, particularly with a linear gradient from 30% to 100% THF in water (both containing 0.1% trifluoroacetic acid), enabled the complete separation of the three main protein fractions of central nervous system (CNS) myelin in a short timeframe, and the high solubility power of THF/water mixtures extended column life. nih.gov
In non-aqueous size-exclusion chromatography (SEC) on reversed-phase columns, binary mixtures of THF with other solvents (e.g., acetonitrile, methanol) have been studied for their effect on stationary phase characteristics and polymer elution. nih.gov Remarkable differences in size separations were observed, with the solvent impacting both the polymeric coil size and the stationary phase pore volume. nih.gov For C18 columns, the largest separation range for polystyrene solutes was achieved with a 70/30 (v/v) THF/ACN mixture, with THF/MeOH providing similar results. nih.gov
Considerations for Use While THF offers strong elution power and unique selectivity, its use in RPLC requires specific considerations. THF has a tendency to swell polyetheretherketone (PEEK) material, which is commonly used in HPLC tubing and fittings, potentially leading to increased system pressure and degradation over time. restek.comglsciences.com Therefore, it is generally recommended to limit THF concentration to low levels (e.g., less than 10%) when using PEEK tubing, and to verify compatibility with instrument manufacturers regarding pump seals and other plastic components. restek.com Additionally, THF can form peroxides over time, which can increase the UV background and interfere with UV detection methods. chromatographyonline.comrestek.com Using HPLC-grade, fresh THF is crucial to avoid such interferences. restek.com Despite these considerations, THF remains a valuable tool in RPLC, particularly for challenging separations where its unique solvent properties provide an advantage. mastelf.comchromatographytoday.com
Tetrahydrofuran As a Versatile Research Solvent: Fundamental Aspects and Specific Applications
Reaction Medium in Advanced Organic and Organometallic Synthesis
Solvent for Organolithium and Grignard Reagents
Tetrahydrofuran (B95107) is a highly favored solvent for reactions involving organolithium and Grignard reagents due to its distinctive chemical properties wikipedia.orgsumilon.com. THF is more basic than diethyl ether, allowing it to form stronger complexes with metal cations such as Li⁺ and Mg²⁺ wikipedia.org. This strong coordination ability is crucial for stabilizing the highly reactive organometallic species quora.comfiveable.meorganicchemistrytutor.com. The oxygen atom in THF possesses lone pairs of electrons that effectively solvate these metal centers, thereby enhancing the nucleophilicity and reactivity of the organic group attached to the metal fiveable.meorganicchemistrytutor.com.
A key advantage of THF is its aprotic nature, meaning it lacks acidic hydrogens that could react with the strong basicity of organolithium and Grignard reagents, preventing their decomposition quora.comfiveable.meorganicchemistrytutor.com. While organolithium compounds can exist as aggregates in solution, THF's presence can modify this aggregation state, further influencing their reactive behavior osi.lv. Grignard reagents, typically represented as R-Mg-X, adopt a tetrahedral geometry around the magnesium(II) center when dissolved in Lewis basic solvents like THF, often forming bis-adducts wikipedia.org. For sensitive operations involving these compounds, commercial THF often requires drying to remove residual water, which can interfere with the reaction wikipedia.org.
Applications in Wittig Reactions
THF serves as a standard and widely employed solvent in Wittig reactions, a fundamental transformation in organic synthesis used to convert aldehydes and ketones into alkenes wikipedia.orgwikipedia.orgbrainly.com. In this reaction, a triphenyl phosphonium (B103445) ylide (Wittig reagent) reacts with a carbonyl compound to form a new carbon-carbon double bond wikipedia.org.
The role of THF in Wittig reactions is critical as it provides a polar aprotic environment that facilitates the interaction between the ylide and the carbonyl compound brainly.com. Wittig reagents are often generated and utilized in situ within THF due to their susceptibility to hydrolysis and oxidation wikipedia.org. THF's capacity to dissolve a broad spectrum of compounds ensures efficient mixing of reactants and contributes to enhanced reaction efficiency and product yield brainly.com.
Role of Tetrahydrofuran in Lignocellulose Valorization
Tetrahydrofuran plays a significant role in the valorization of lignocellulosic biomass, particularly in pretreatment processes designed to break down complex plant materials into valuable components.
Enhanced Lignin (B12514952) and Hemicellulose Solubilization in Biomass Pretreatment
The H₂O/THF co-solvent system has gained considerable attention for its high efficiency in fractionating and solubilizing lignocellulosic biomass components nih.gov. In the presence of dilute acid, mixtures of H₂O and THF can solubilize approximately 85-90% of the lignin present in raw lignocellulosic biomass nih.gov. THF exhibits a preferential solvation for lignin, which induces a conformational change in the biopolymer from a crumpled globule to a more extended coil structure rsc.org. This structural alteration is crucial as it improves the accessibility of cellulolytic enzymes to cellulose (B213188), thereby facilitating its deconstruction rsc.org.
Unlike pure water, which is a poor solvent for lignin, the H₂O/THF co-solvent acts as a "theta" solvent, where the interactions between the solvent and lignin are balanced with lignin-lignin interactions, preventing aggregation of the biopolymer rsc.org. Studies have shown that THF promotes the acid-catalyzed solubilization of both lignin and hemicellulose. For instance, a mild pretreatment step using a THF/water/dilute sulfuric acid mixture achieved 61% lignin extraction and 64% xylose recovery from red oak rsc.org. While water functions as a nucleophile to cleave linkages within the biomass, THF primarily aids in dissolving the fragmented lignin components nih.gov. The solubilization of xylan, a major hemicellulose component, in THF-water mixtures can be influenced by temperature-dependent phase behavior, showing reduced solubilization in miscible temperature regimes but unchanged solubilization in immiscible regimes osti.gov.
Promotion of Fermentable Sugar Production from Lignocellulosic Biomass
THF-based solvent systems, particularly when combined with water and dilute sulfuric acid, are integral to novel two-step liquefaction processes for producing fermentable sugars from woody biomass rsc.org. This pretreatment strategy effectively delignifies the biomass, opening its structure and yielding a cellulose-rich substrate that is more susceptible to subsequent saccharification at lower temperatures rsc.org. This approach has demonstrated high total sugar yields, reaching up to 65% from red oak rsc.org.
The efficiency of this two-step solvent liquefaction process is competitive with conventional saccharification methods, achieving high volumetric sugar productivity. For hardwood biomass, average glucose yields of 60% and xylose yields of 89% have been reported rsc.org. This process also facilitates the fractionation and utilization of different biomass components, enabling the production of high-purity streams of monomeric C₅ and C₆ sugars, along with a high-quality technical lignin byproduct for further valorization rsc.org.
Mechanistic Insights into Inhibition of Humins Formation
The formation of humins, undesirable polymeric byproducts, represents a significant challenge in the acid-catalyzed conversion of cellulose to valuable platform chemicals such as levulinic acid (LA) and 5-hydroxymethylfurfural (B1680220) (HMF) researchgate.netnih.govnih.gov. The presence of aprotic solvents like THF has been shown to enhance the selectivity towards desired products by mitigating humins formation nih.gov.
In biphasic solvent systems, such as NaCl-H₂O/THF, HMF yields from cellulose have reached up to 69.8%, with a noticeable reduction in humins deposition on the catalyst surface, even if complete inhibition is not achieved rsc.org. Research into 2-methyltetrahydrofuran (B130290) (MTHF)/water biphasic systems, particularly with additives like cetyltrimethylammonium bromide (CTAB), has provided mechanistic insights. CTAB has been shown to inhibit humin formation by suppressing both degradative and dehydrated condensation pathways, leading to increased LA yields researchgate.netnih.gov. Some studies also suggest that phosphate (B84403) groups can deactivate unselective Lewis acid sites, which are implicated in humins formation rsc.org.
Tetrahydrofuran in Electrochemical Systems and Battery Research
Tetrahydrofuran is increasingly recognized for its utility in electrochemical systems, particularly in the advancement of battery technologies. Its properties make it a suitable solvent for various electrolyte formulations.
In Lithium-sulfur (Li/S) batteries, THF as an electrolyte solvent has demonstrated superior performance, yielding higher discharge specific capacities compared to other common ethereal solvents like 1,3-dioxolane (B20135) (DOL) and 1,2-dimethyl ether (DME) at low current densities researchgate.net. THF's higher dielectric constant and comparatively weaker solvation ability (relative to DME) are considered beneficial for the deposition of lithium ions researchgate.net. Furthermore, the use of THF helps to reduce the reaction rate of sulfur with lithium metal and mitigates the polysulfide shuttle effect, which are critical issues in Li/S battery performance researchgate.net.
Electrochemical impedance spectroscopy studies have indicated that symmetric lithium metal batteries employing THF exhibit lower charge transfer resistance compared to those using DOL/DME researchgate.net. While THF can form a gel layer that helps restrain the shuttle effect during discharge, it may also increase battery impedance researchgate.net. The strategic addition of co-solvents like DOL to THF-based electrolytes has been shown to effectively inhibit gel layer formation and enhance coulombic efficiency, suggesting the potential for optimized ternary mixed solvent systems for Li/S batteries researchgate.net.
Beyond Li/S systems, THF also finds application in aqueous zinc metal batteries. As an electrolyte additive (e.g., in 2 M ZnSO₄/THF 5% solutions), THF's oxygen atom can form hydrogen bonds with water molecules, thereby decreasing water activity within the electrolyte acs.org. This reduction in water activity is advantageous for the stability and reversibility of zinc metal batteries acs.org. Although the introduction of THF may slightly reduce ionic conductivity and increase resistance, it contributes to stabilizing the overpotential of Zn symmetrical cells acs.org. Moreover, THF-based solvent blends, often incorporating 1,3-dioxolane and 1,2-dimethoxy ethane, are utilized in primary lithium batteries to improve their performance at low temperatures google.com. Recent research also highlights that a combination of lithium bis(fluorosulfonyl)imide (LiFSI) and lithium nitrate (B79036) (LiNO₃) in THF can elevate the oxidation potential of the electrolyte to 4.5 V, enabling prolonged operation of high-voltage lithium metal batteries with cathodes such as LiNi₀.₈₀Mn₀.₁₀Co₀.₁₀O₂ (NMC811) by facilitating the formation of a uniform cathode electrolyte interphase rsc.org.
Table 1: Key Performance Indicators of THF in Li/S Battery Electrolytes
| Electrolyte Solvent | Discharge Specific Capacity (low current densities) | Reaction Rate of S with Li Metal | Polysulfide Shuttle Effect | Dielectric Constant | Solvation Ability (vs. DME) | Charge Transfer Resistance (Li metal batteries) |
| THF | Higher researchgate.net | Lower researchgate.net | Lower researchgate.net | Higher researchgate.net | Weaker researchgate.net | Lower researchgate.net |
| DOL | Lower researchgate.net | - | - | - | - | Higher researchgate.net |
| DME | Lower researchgate.net | Higher researchgate.net | Higher researchgate.net | - | Stronger researchgate.net | Higher researchgate.net |
Table 2: Lignin and Hemicellulose Solubilization in THF-based Pretreatment
| Biomass Type | Pretreatment Solvent System | Lignin Extraction (%) | Hemicellulose (Xylose) Recovery (%) | Total Sugar Yields (%) | Reference |
| Red Oak | THF/Water/Dilute Sulfuric Acid | 61% rsc.org | 64% (Xylose) rsc.org | 65% rsc.org | rsc.org |
| Lignocellulosic Biomass (General) | H₂O/THF Co-solvent (with dilute acid) | 85-90% nih.gov | - | - | nih.gov |
Table 3: Fermentable Sugar Yields from Hardwood Biomass using THF Liquefaction
| Biomass Type | Process | Glucose Yield (%) | Xylose Yield (%) | Reference |
| Hardwood | Two-step THF Liquefaction | 60% rsc.org | 89% rsc.org | rsc.org |
Table 4: Impact of Biphasic THF Systems on Humins Formation and Product Yields
| Solvent System / Additives | Target Product | Product Yield (%) | Humins Formation | Reference |
| NaCl-H₂O/THF Biphasic | HMF | Up to 69.8% (from cellulose) rsc.org | Reduced catalyst deposition rsc.org | rsc.org |
| 2-Methyltetrahydrofuran (MTHF)/H₂O Biphasic + NaCl + CTAB | Levulinic Acid | 60.8 mol% (from microcrystalline cellulose) researchgate.net | Inhibited by CTAB researchgate.net | researchgate.net |
Evaluation as an Electrolyte Solvent for Next-Generation Batteries (e.g., Calcium Batteries)
THF has emerged as a promising and experimentally common solvent for the preparation of stable and efficient electrolytes in next-generation battery systems, notably calcium (Ca) batteries. The strong reducing nature of calcium metal often renders many conventional solvents unstable, leading to decomposition products that can passivate the metal surface and hinder Ca redox kinetics chemrxiv.orgresearchgate.net. However, THF's effectiveness as an electrolyte solvent for Ca batteries is attributed to its reductive stability against the Ca metal surface chemrxiv.orgresearchgate.net.
Ab initio molecular dynamics (AIMD) simulations have provided insights into THF's stability. These simulations reveal that the electrochemical breakdown and decomposition of THF at the Ca surface are highly dependent on the molecule's orientation and the specific surface site chemrxiv.orgchemrxiv.orgresearchgate.net. This site-specific decomposition significantly reduces the likelihood of widespread instability in a randomly organized bulk solvent. In fact, the only identified decomposition product from THF at 0 V conditions in Ca batteries is calcium hydride (CaH₂), which can form a non-solid-electrolyte interphase (SEI)-like protective layer on the Ca metal surface, facilitating reversible Ca plating and stripping chemrxiv.org. This characteristic is crucial for enabling the high energy density, competitive capacities, and cost-effectiveness that calcium batteries promise due to calcium's abundance and two-electron redox chemistry researchgate.netdicp.ac.cn.
Detailed Research Findings in Calcium Batteries:
A notable advancement in calcium battery electrolytes involves a ternary system comprising calcium borohydride (B1222165) (Ca(BH₄)₂), lithium borohydride (LiBH₄), and THF. This electrolyte has demonstrated unprecedented performance at room temperature. Galvanostatic Ca-plating/stripping processes in the Ca(BH₄)₂-LiBH₄-THF electrolyte achieved a record-high Coulombic efficiency (CE) of up to 99.1% and maintained stable cycling for over 200 cycles dicp.ac.cn. Furthermore, a Ca||lithium titanate (LTO) full cell utilizing this electrolyte delivered high capacity retention, approximately 80% after 200 cycles, showcasing its viability for practical applications dicp.ac.cn. In contrast, a pure Ca(BH₄)₂-THF electrolyte showed limited specific capacity (around 25 mAhg⁻¹) in a full cell configuration, highlighting the synergistic effect of the lithium salt in enhancing performance dicp.ac.cn.
| Electrolyte System | Coulombic Efficiency (CE) | Cycles | Capacity Retention | Specific Capacity (Full Cell) |
| Ca(BH₄)₂-LiBH₄-THF | Up to 99.1% dicp.ac.cn | >200 dicp.ac.cn | ~80% (after 200 cycles) dicp.ac.cn | 170 mAhg⁻¹ (initial discharge) dicp.ac.cn |
| Ca(BH₄)₂-THF | N/A | N/A | N/A | ~25 mAhg⁻¹ (limited) dicp.ac.cn |
Beyond calcium batteries, THF also serves as a promising solvent in other next-generation battery chemistries. For instance, in lithium-sulfur (Li/S) batteries, THF-based electrolytes exhibit high discharge capacity. Research indicates that THF can lower the reaction rate of sulfur with lithium metal and reduce the shuttle effect of polysulfide ions compared to other common ether solvents like 1,2-dimethoxyethane (B42094) (DME) researchgate.net. THF's higher dielectric constant and weaker solvation ability, relative to DME, are considered more conducive to lithium ion deposition researchgate.net. Moreover, THF-based electrolytes have shown excellent low-temperature performance in lithium metal batteries, with ionic conductivity exceeding 2 mS cm⁻¹ at -50 °C rsc.org.
Studies on Solvent Stability at Electrode Interfaces
While THF demonstrates good reductive stability in certain systems, its stability at electrode interfaces can vary significantly depending on the specific battery chemistry and the presence of other electrolyte components.
Detailed Research Findings on Interfacial Stability:
Lithium Metal Batteries: In lithium metal batteries, THF is often chosen as a model ether solvent due to its high donor number and dielectric constant, which promote the formation of solvent-separated ion pairs (SSIPs) at low salt concentrations rsc.org. However, the intrinsic oxidation stability of THF-based electrolytes can be a limiting factor for high-voltage cathodes.
To address this, additive engineering strategies have been employed. For example, the addition of lithium nitrate (LiNO₃) to a 1 M lithium bis(fluorosulfonyl)imide (LiFSI)-THF electrolyte has been shown to improve its oxidation resistance, extending the degradation potential from below 4.2 V (vs. Li⁺/Li) to 4.5 V rsc.org. This enhancement enabled Li||NMC811 (Nickel Manganese Cobalt) batteries to achieve 90% capacity retention over 80 cycles, even with a high-capacity cathode rsc.org. The LiNO₃ additive appears to regulate the electrolyte solvation structure, leading to the formation of a uniform cathode electrolyte interphase (CEI) rsc.org.
Another approach involves incorporating tetrabutylammonium (B224687) tetrafluoroborate (B81430) (TBATFB) into low-concentration THF ether electrolytes. This additive strengthens electrode-electrolyte interfaces by minimizing corrosion and lithium inventory loss, and by promoting uniform and compact lithium electrodeposition rsc.org.
Sodium-Ion Batteries: For titanium dioxide (TiO₂) anodes in sodium-ion batteries, THF has been shown to facilitate the formation of a stable and robust solid-electrolyte interphase (SEI) layer mdpi.com. High-resolution transmission electron microscopy (HRTEM) images revealed an extremely thin SEI layer (1.2 nm) on the TiO₂ anode in THF, compared to a thicker (7.3 nm) and uneven SEI formed in conventional ethylene (B1197577) carbonate (EC)/diethyl carbonate (DEC) electrolytes mdpi.com. This stable SEI in THF effectively reduces electrolyte decomposition and stabilizes the interface, contributing to superior electrochemical performance, including high specific capacity retention (168 mAh g⁻¹ after 1000 cycles at 2 A g⁻¹) mdpi.com.
Comparison of SEI Layer Characteristics:
| Electrolyte Solvent | Electrode Material | SEI Thickness | SEI Characteristics | Impact on Performance |
| THF | TiO₂ (Na-ion) | 1.2 nm mdpi.com | Stable, robust, thin mdpi.com | Reduced electrolyte decomposition, stabilized interface, high capacity retention mdpi.com |
| EC/DEC | TiO₂ (Na-ion) | 7.3 nm mdpi.com | Uneven, relatively thick mdpi.com | Increased impedance, rapid capacity decay mdpi.com |
| THF (Grignard-based) | InSb (Mg-ion) | Thick mdpi.comnih.gov | Hydrocarbon species, degradation products mdpi.comnih.gov | Intrinsic instability, impedance to Mg²⁺ migration mdpi.comnih.gov |
The decomposition of THF itself can lead to various products, such as hydroxy-tetrahydrofuran, butyrolactone, and succinic acid, depending on the specific co-solvent and electrode materials present in the system researchgate.net. In lithium-sulfur batteries, THF can form a gel layer that, while restraining the shuttle effect, may also increase battery impedance. However, the co-addition of 1,3-dioxolane (DOL) can mitigate this by inhibiting gel layer formation and improving coulombic efficiency researchgate.net.
Applications of Tetrahydrofuran in Advanced Materials Science and Functional Materials
Chemical Intermediate for Specialty and Fine Materials
Synthesis of Heterobimetallic Monoalkoxide Complexes for Catalysis
Tetrahydrofuran (B95107) serves as a crucial solvent and ligand in the synthesis of heterobimetallic monoalkoxide complexes, which are increasingly important in various catalytic applications, particularly in polymerization reactions.
The use of THF is noted in the synthesis of heterobimetallic monoalkoxide complexes, such as DMPYB, which exhibit potential applications in catalysis. ontosight.ai More specifically, in the context of ring-opening polymerization (ROP) of cyclic esters and ethers, multimetallic catalysts, often bimetallic complexes, have shown significantly higher activities compared to their monometallic analogues. For instance, bimetallic aluminum complexes have demonstrated 2 to 8 times greater activity than monometallic counterparts in ε-caprolactone ROP. acs.org
Research has also detailed the stoichiometric reactions involving yttrium complexes, where YCl₃(THF)₃ is a key starting material. The reaction of potassium 2-((arylimino)alkyl)quinolin-8-olates with YCl₃(THF)₃ in THF solution yields mononuclear and dinuclear yttrium complexes. These complexes, characterized by techniques such as NMR and single-crystal X-ray diffraction, exhibit coordination number seven around the yttrium center with pentagonal bipyramidal geometries. Such binuclear complexes, formed in the presence or absence of DMSO, are active in the catalysis of the ring-opening polymerization of ε-caprolactone. missouri.edu
Table 2: Role of THF in Heterobimetallic Complex Synthesis for Catalysis
| Complex Type | THF Role | Catalytic Application | Reference |
| Heterobimetallic monoalkoxide complexes (e.g., DMPYB) | Solvent | General catalysis | ontosight.ai |
| Binuclear Yttrium complexes (from YCl₃(THF)₃) | Solvent and Ligand | Ring-opening polymerization of ε-caprolactone | missouri.edu |
Tetrahydrofuran Moieties in Bioactive Molecules and Natural Product Synthesis
The tetrahydrofuran ring system is a prevalent and significant motif found in a vast number of bioactive natural products, particularly marine polyketides. Its presence often contributes to the complex structures and potent biological activities of these compounds. Consequently, synthetic chemists have developed various approaches to construct THF-containing molecules and utilize THF in the late-stage functionalization of complex bioactive scaffolds.
Structural Analysis of Tetrahydrofuran-Containing Marine Polyketide Drugs
Marine polyketide macrolides are a rich source of secondary metabolites with notable biological activities, and many of these compounds incorporate tetrahydrofuran units within their intricate structures. These oxygen heterocycles are often central to their challenging architectures and promising pharmacological potential. nih.govnih.govresearchgate.netresearchgate.net
A significant family of these compounds are the amphidinolides, isolated from marine dinoflagellates of the genus Amphidinium sp. While numerous amphidinolides exist, a subset contains tetrahydrofuran units embedded within their macrolactone rings. For example, amphidinolides C, C2, C3, and F are structurally similar, featuring a complex 25-membered macrolide core with 11 chiral carbons and a functionalized side chain. Amphidinolide C, possessing an (S)-hydroxyl group, has shown activity against murine lymphoma L1210 (IC₅₀ = 5.8 ng/mL) and human epidermoid carcinoma KB cell lines (IC₅₀ = 4.6 ng/mL). nih.govresearchgate.net In contrast, compounds C2, C3, and F exhibit significantly lower toxicity to the same cell lines. Another example, amphidinolide C4, isolated from the octocoral Stragulum bicolor, showed an IC₅₀ of 10.3 μM against the colon adenocarcinoma cell line HCT-116. nih.gov
Other THF-containing marine polyketides include iriomoteolides, such as iriomoteolide-2a, which is a 23-membered macrolide containing two contiguous tetrahydrofuran rings within its skeleton and a side chain with three chiral centers. Despite their biological interest, total syntheses for some complex iriomoteolides, like the 21-membered macrolide 95 and 22-membered macrolide 96, remain unreported due to their structural complexity. nih.gov
Table 3: Examples of Tetrahydrofuran-Containing Marine Polyketide Drugs
| Compound Name | Source Organism | Key Structural Features | Biological Activity (if specified) | Reference |
| Amphidinolide C | Amphidinium sp. | 25-membered macrolide, (S)-hydroxyl group, THF unit | Active against murine lymphoma L1210 (IC₅₀ = 5.8 ng/mL) and human epidermoid carcinoma KB (IC₅₀ = 4.6 ng/mL) | nih.govresearchgate.net |
| Amphidinolide C4 | Stragulum bicolor | 25-membered macrolide, hydroxyl group, THF unit | IC₅₀ = 10.3 μM against HCT-116 colon adenocarcinoma cells | nih.gov |
| Iriomoteolide-2a | Marine source | 23-membered macrolide, two contiguous THF rings | Not specified in provided text | nih.gov |
Synthetic Approaches to Bioactive Mono-Tetrahydrofuran Compounds
The synthesis of bioactive mono-tetrahydrofuran compounds is a significant area of research, as these molecules often serve as promising lead compounds for drug development. Various synthetic strategies have been developed to construct these complex structures with high stereoselectivity. ontosight.ai
Annonaceous acetogenins (B1209576) represent a large family of natural polyketides, many of which contain mono-tetrahydrofuran moieties and exhibit diverse biological activities, including cytotoxic, antitumor, pesticidal, and anti-infective properties. researchgate.net Concise total syntheses have been achieved for compounds like solamin and cis-solamin, which are mono-THF annonaceous acetogenins. A key strategy involves using an epoxy alcohol as a versatile chiral building block. For instance, the mono-tetrahydrofuran moiety of solamin was constructed via an eight-step reaction sequence starting from (-)-muricatacin, an acetogenin (B2873293) derivative. researchgate.net
Further synthetic advancements include the convergent synthesis of C35-fluorinated analogues of solamin, where the number of fluorine atoms on the γ-lactone moiety influences growth inhibitory activities against human cancer cell lines. Similarly, fluorescence-labeled solamin has been synthesized through asymmetric alkynylations of 2,5-diformyl tetrahydrofuran. researchgate.net Other notable mono-THF annonaceous acetogenins include longifolicin, for which an enantioselective synthesis has been described using chiral long-chain α- and γ-OMOM allylic stannanes. capes.gov.br Glacins A and B are additional examples of recently isolated bioactive mono-THF Annonaceous acetogenins. capes.gov.br
Applications in Late-Stage Functionalization of Complex Bioactive Molecules
Late-stage functionalization (LSF) is a powerful synthetic strategy that enables the diversification of complex bioactive molecules at a late stage of their synthesis, offering an invaluable opportunity for drug discovery and medicinal chemistry. Tetrahydrofuran-containing motifs are often targets or involved in such transformations. beilstein-journals.orgrsc.org
Manganese catalysts have emerged as a sustainable and cost-effective approach for late-stage C–H functionalization of bioactive structural motifs. This method allows for the direct methylation of unactivated C–H bonds with excellent site selectivity, targeting more electron-rich and less sterically hindered positions. An example includes the methylation of ambroxide, a natural terpenoid that contains a tetrahydrofuran ring, at the methylene (B1212753) position adjacent to the oxygen atom on the THF ring. beilstein-journals.org
Beyond methylation, C–H functionalization reactions can selectively convert strong, unactivated C–H bonds into C–X, C–O, C–N, and C–C bonds. Dirhodium catalysts, for instance, have been successfully employed for the intermolecular insertion of metallocarbenes into C–H bonds adjacent to the THF oxygen, yielding a series of molecules with good yields and selectivity. rsc.org
Furthermore, late-stage modifications of other complex bioactive molecules, such as (+)-artemisinin and (+)-tetrahydrogibberellic acid analogues, have been achieved using 3d transition metals. beilstein-journals.org Iridium-catalyzed reductive Ugi-type reactions of tertiary amides have also been applied for the late-stage functionalization of drug derivatives, leading to the synthesis of pharmaceutical agents or their functionalization. This methodology demonstrates excellent enantioselectivity, chemoselectivity, and functional group tolerance. researchgate.net
Table 4: Examples of Late-Stage Functionalization of Bioactive Molecules
| Bioactive Molecule/Motif | Functionalization Type | Catalyst/Method | THF Role (if specified) | Reference |
| Ambroxide (natural terpenoid) | C–H methylation | Manganese catalysis | THF ring is the site of functionalization | beilstein-journals.org |
| Complex architectures | C–H bond insertion | Dirhodium catalysts | Functionalization adjacent to THF oxygen | rsc.org |
| Drug derivatives | Reductive Ugi-type reactions | Iridium catalysis | Not explicitly stated as THF-containing, but method applies to complex bioactive molecules | researchgate.net |
Environmental Research and Advanced Remediation Studies for Tetrahydrofuran
Environmental Fate and Transport Mechanisms of Tetrahydrofuran (B95107)
Tetrahydrofuran (THF), a versatile industrial solvent, can enter the environment through various waste streams. Its behavior and longevity in the environment are governed by a series of physical and chemical processes that determine its distribution and potential for exposure.
Mobility and Distribution in Soil, Air, and Aquatic Environments
Tetrahydrofuran's high water solubility and low soil adsorption potential are key factors in its environmental mobility.
Soil: In soil, THF is considered to have very high mobility. This is indicated by its low organic carbon-water (B12546825) partition coefficient (Koc) values, which have been measured at 23 and 18. A low Koc value suggests that THF is less likely to adsorb to soil particles and more likely to move with soil water, potentially leading to groundwater contamination. Its miscibility in water further enhances its ability to be transported readily through soil.
Aquatic Environments: When released into water, THF is completely miscible and will dissolve. Due to its volatility, a portion of the released THF is expected to transfer from the water surface to the atmosphere. It is not expected to bioconcentrate in aquatic organisms, as suggested by an estimated bioconcentration factor (BCF) of 1. Studies on its effects on aquatic life indicate low ecotoxicity.
Air: In the atmosphere, THF exists predominantly in the vapor phase. It is subject to degradation through reactions with photochemically-produced hydroxyl radicals and nitrate (B79036) radicals. The estimated half-life of THF in the air, due to its reaction with hydroxyl radicals, is between 21 and 24 hours.
Volatilization Rates and Air-Water Exchange Dynamics
The transfer of THF between water and air is a significant process in its environmental distribution. This exchange is largely governed by its Henry's Law constant.
Volatilization from Water: The Henry's Law constant for THF is reported as 7.05 x 10⁻⁵ atm-cu m/mole at 25°C. This value indicates that THF is expected to volatilize from water surfaces. The volatilization half-life from a model river (1 m deep, flowing 1 m/sec, wind velocity of 3 m/sec) is estimated to be 13 hours. From a model lake (1 m deep, flowing 0.05 m/sec, wind velocity of 0.5 m/sec), the estimated volatilization half-life is 6.6 days.
Volatilization from Soil: Volatilization from moist soil surfaces is also considered an important fate process for THF, driven by its Henry's Law constant. Based on its vapor pressure of 162 mm Hg at 25°C, THF is also expected to volatilize from dry soil surfaces.
Air-Water Exchange: The exchange of gases between the atmosphere and water bodies is controlled by a thin boundary layer at the water's surface. The rate of this exchange is influenced by factors such as wind speed and the presence of waves, which can significantly increase the gas transfer rate. For volatile organic compounds like THF, the direction of transfer is typically from water to the atmosphere, meaning water bodies often act as a source of these compounds to the air.
Table 1: Physical and Chemical Properties of Tetrahydrofuran Influencing its Environmental Fate
| Property | Value | Implication for Environmental Fate |
|---|---|---|
| Molecular Weight | 72.11 g/mol | Influences diffusion and transport rates. |
| Water Solubility | Miscible in any proportion | High mobility in aquatic systems and soil water. |
| Vapor Pressure | 162 mm Hg at 25°C | High potential for volatilization from soil and water. |
| Henry's Law Constant | 7.05 x 10⁻⁵ atm-cu m/mole at 25°C | Indicates a tendency to volatilize from water. |
| Log Koc | 1.26 - 1.37 | Low adsorption to soil and sediment, leading to high mobility. |
| Atmospheric Half-life | ~21-24 hours | Degrades relatively quickly in the atmosphere via reaction with hydroxyl radicals. |
Microbial Biodegradation Pathways of Tetrahydrofuran
The breakdown of Tetrahydrofuran (THF) in the environment is significantly influenced by microbial activity. Certain microorganisms have the ability to use THF as a source of carbon and energy, leading to its degradation.
Isolation and Characterization of Tetrahydrofuran-Degrading Microorganisms (Bacteria, Fungi)
Research has led to the isolation and identification of various microorganisms capable of degrading THF. These are primarily bacteria and, to a lesser extent, fungi.
Bacteria: Several bacterial strains have been identified as effective THF degraders. These include Gram-positive bacteria like Rhodococcus and Pseudonocardia, as well as Gram-negative bacteria such as Pseudomonas. For instance, Rhodococcus ruber has been frequently studied for its ability to utilize THF. These bacteria are often found in environments contaminated with THF, such as industrial sludge and contaminated soils.
Fungi: While less commonly reported than bacteria, some fungal species have also been shown to degrade THF. For example, Pseudallescheria boydii ZM01, isolated from activated sludge, has demonstrated the ability to grow on THF as its sole carbon source. Other fungi capable of this include Graphium and Aureobasidium pullulans. Fungi can be particularly effective in soil environments due to their filamentous growth, which allows them to explore and colonize larger areas.
The isolation of these microorganisms typically involves enrichment culture techniques, where samples from contaminated sites are grown in a medium containing THF as the only carbon source. This selective pressure encourages the growth of THF-degrading organisms, which can then be isolated and identified.
Identification of Key Metabolic Intermediates (e.g., 2-hydroxytetrahydrofuran)
The microbial breakdown of THF proceeds through a series of metabolic steps, involving the formation of various intermediate compounds. A key initial step in the aerobic degradation of THF is the hydroxylation of the molecule.
2-hydroxytetrahydrofuran (B17549): A primary and crucial intermediate in the metabolic pathway of THF is 2-hydroxytetrahydrofuran. This compound is formed through the action of a monooxygenase enzyme, which introduces a hydroxyl group onto the THF ring. 2-hydroxytetrahydrofuran is an unstable hemiacetal that can spontaneously open to form 4-hydroxybutyraldehyde.
Subsequent steps in the degradation pathway involve the further oxidation of these intermediates. For example, 2-hydroxytetrahydrofuran can be oxidized to γ-butyrolactone, which is then hydrolyzed to 4-hydroxybutyrate. This is then further oxidized to succinate (B1194679) and enters the tricarboxylic acid (TCA) cycle for complete mineralization.
Table 2: Key Enzymes and Intermediates in the Aerobic Biodegradation of Tetrahydrofuran
| Enzyme | Substrate | Product |
|---|---|---|
| THF monooxygenase | Tetrahydrofuran | 2-hydroxytetrahydrofuran |
| (Spontaneous) | 2-hydroxytetrahydrofuran | 4-hydroxybutyraldehyde |
| 2-hydroxytetrahydrofuran dehydrogenase | 2-hydroxytetrahydrofuran | γ-butyrolactone |
| Butyrolactone hydrolase | γ-butyrolactone | 4-hydroxybutyrate |
| 4-hydroxybutyrate dehydrogenase | 4-hydroxybutyrate | Succinic semialdehyde |
Studies on Co-metabolism and Competitive Inhibition in Mixed Microbial Communities (e.g., with 1,4-Dioxane)
In natural environments, THF often co-exists with other pollutants, which can influence its biodegradation through processes like co-metabolism and competitive inhibition.
Co-metabolism with 1,4-Dioxane (B91453): A significant area of research has been the interaction between THF and 1,4-Dioxane, another cyclic ether that is a common co-contaminant. Studies have shown that the presence of THF can enhance the biodegradation of 1,4-Dioxane. This is because the enzymes that initiate the degradation of THF, particularly monooxygenases, can also act on 1,4-Dioxane. In this co-metabolic process, the microorganism utilizes THF as its primary growth substrate and fortuitously degrades 1,4-Dioxane.
Competitive Inhibition: While THF can promote the degradation of other compounds, the presence of multiple substrates can also lead to competitive inhibition. The enzymes responsible for degradation have a finite capacity, and if both THF and another structurally similar compound like 1,4-Dioxane are present, they may compete for the active sites of the same enzymes. This competition can slow down the degradation rate of both compounds compared to when they are present alone. The outcome of these interactions in a mixed microbial community depends on the relative concentrations of the contaminants, the specific microorganisms present, and their enzymatic affinities for each compound.
Strategies for Enhancing Biodegradation Efficiency in Contaminated Systems
The effective bioremediation of tetrahydrofuran (THF) in contaminated environments often requires strategies that go beyond the application of a single microbial strain. The efficiency of single-strain bioremediation can be hampered by factors such as competition from indigenous microbes, nutrient deficiencies, and the inhibitory effects of pollutants or their metabolic byproducts. plos.org Consequently, research has focused on enhancing the performance of THF-degrading microorganisms through various synergistic and stimulatory approaches.
A key strategy involves the use of microbial consortia, where "helper" strains assist the primary THF-degrading organisms. plos.org For instance, the THF-degrading bacterium Rhodococcus ruber YYL shows reduced efficiency under low pH conditions. plos.org However, when co-cultured with a non-THF-degrading strain, Bacillus cereus MLY1, the degradation efficiency improves significantly. plos.org In this symbiotic relationship, Bacillus cereus MLY1 consumes acidic metabolites produced by Rhodococcus ruber YYL, which elevates the pH and helps the degrader resist acid stress. plos.org Furthermore, the helper strain can consume intermediates from THF degradation, alleviating product limitation, and produce essential micronutrients that promote the growth of the degrading strain. plos.org This cross-feeding mechanism enhances the survival rates and growth of the inoculated degraders. plos.org
Another approach is biostimulation, which involves adding specific nutrients or substrates to stimulate the activity of indigenous or introduced microorganisms. numberanalytics.com Studies have shown that for certain auxotrophic THF-degrading bacteria, the addition of specific micronutrients is crucial. For example, the thiamine-auxotrophic THF-degrading bacterium ZM07, isolated from a microbial culture, showed significantly improved THF-degrading efficiency with the addition of exogenous thiamine. researchgate.net This strategy can be used to promote the bioremediation performance of specific functional microorganisms. researchgate.net
Interestingly, THF itself can act as a stimulant to enhance the biodegradation of other co-contaminants. Research has demonstrated that introducing THF to activated sludge that previously had no ability to degrade 1,4-dioxane can enrich bacterial populations capable of degrading it. nih.govresearchgate.net After repeated cultivation with THF, the enriched culture was able to almost completely degrade 100 mg-C/L of 1,4-dioxane within 21 days. nih.gov This indicates that THF can be an effective substrate to induce and enhance the degradation ability of microbial consortia for other recalcitrant pollutants. nih.gov
General bioremediation techniques such as bioaugmentation (introducing cultured microorganisms to a site) and biostimulation (stimulating indigenous microbes with nutrients and oxygen) are foundational strategies. numberanalytics.com The success of these methods relies on optimizing environmental conditions to allow the selected microorganisms to break down pollutants efficiently. numberanalytics.com Advanced molecular methods, including next-generation sequencing, are now used to monitor the microbial communities during bioremediation, providing valuable insights to optimize these strategies. acs.org
Advanced Separation and Purification Technologies for Tetrahydrofuran-Containing Effluents
Due to its complete miscibility with water and the formation of a minimum-boiling homogeneous azeotrope, separating THF from aqueous effluents is a significant industrial challenge that cannot be accomplished by ordinary distillation. acs.orgmdpi.com This has driven the development of advanced separation and purification technologies designed to efficiently dewater THF for reuse and to minimize environmental discharge.
Several specialized distillation techniques and other dewatering methods have been developed and compared for their efficiency and economic viability in breaking the THF-water azeotrope.
Distillation-Based Methods:
Extractive Distillation (ED): This is a widely used commercial method that involves adding a third component, an entrainer or solvent, to alter the relative volatilities of THF and water, thereby breaking the azeotrope. acs.orgnih.gov Solvents like dimethyl sulfoxide (B87167) (DMSO) and glycerol (B35011) have been identified as effective entrainers. researchgate.netaidic.it While effective, ED requires additional columns to recover the entrainer, and the process can result in discharge water contaminated with both THF and the entrainer. mtrinc.com
Pressure-Swing Distillation (PSD): This technique utilizes two distillation columns operating at different pressures to exploit the pressure-sensitivity of the THF-water azeotrope. nih.gov The first column, typically at low pressure (e.g., 1 bar), separates the mixture to a composition near the azeotrope. nih.gov This mixture is then fed to a high-pressure column (e.g., 10 bar), where the azeotropic composition has shifted, allowing for the purification of THF. mdpi.comnih.gov A major advantage of PSD is that it does not require an entrainer, making it a more eco-friendly process. acs.orgnih.gov
Chemical Reaction vs. Distillation:
A comparative study analyzing dewatering options for THF used as a solvent for Grignard reagent production evaluated preliminary distillation against chemical reaction. The economic assessment revealed that the preferred method is dependent on the initial water concentration. researchgate.net For higher water content (e.g., 10,000 ppm), distillation-based dewatering is recommended. researchgate.net However, life cycle analysis did not show significant differences between the two alternatives. researchgate.net
Membrane Technology:
A modern alternative to distillation is the use of a zeolite membrane unit. This technology can replace multiple distillation columns, producing 99.95% to 99.97% dry THF with a recovery rate exceeding 95%. mtrinc.com This process offers significant advantages in terms of reduced steam consumption and higher product yield compared to traditional distillation methods. mtrinc.com
| Technology | Principle of Operation | Advantages | Disadvantages | Reported Efficiency |
|---|---|---|---|---|
| Extractive Distillation (ED) | Addition of an entrainer (e.g., DMSO, glycerol) to alter relative volatility. acs.orgresearchgate.net | Can have a lower Total Annual Cost (TAC) compared to PSD. nih.gov | Requires an additional substance; potential for product and wastewater contamination with the entrainer. mtrinc.com | Widely used in commercial separation. acs.org |
| Pressure-Swing Distillation (PSD) | Utilizes two columns at different pressures to shift the azeotrope composition. nih.gov | Eco-friendly as no entrainer is needed. acs.org | Can be more complex to control; may have higher initial capital costs. | Can achieve >99% molar fraction purity of THF. mdpi.com |
| Chemical Reaction | Use of chemical agents to react with and remove water. | Can be effective for low water concentrations. | Economic viability is highly dependent on water content. researchgate.net | Recommended for lower water content scenarios. researchgate.net |
| Zeolite Membrane Dehydration | Pervaporation process using a selective membrane to remove water. mtrinc.com | High THF recovery (>95%); lower steam consumption; no entrainer needed. mtrinc.com | Membrane lifespan and cost can be a factor. | Produces 99.95-99.97% dry THF. mtrinc.com |
A groundbreaking approach to separating water-miscible solvents like THF involves actively engineering the hydrogen-bonding network of water. aip.org THF is fully miscible with water due to the hydrogen bonds they form. aip.orgresearchgate.net Novel research has demonstrated that this miscibility can be disrupted by introducing certain compounds that interact preferentially with water.
One such study discovered that the fatty acid hydroxystearic acid (HSA) can effectively separate THF from water. aip.orgresearchgate.net The mechanism relies on HSA's ability to preferentially form hydrogen bonds with water molecules. This action increases the proportion of water molecules that are single H-bond donors relative to those that are double H-bond donors. aip.orgresearchgate.net This fundamental change in the coordination and structure of water leads to phase separation between the THF and water. aip.org
The process involves the self-assembly of HSA into reverse micelles within the THF-water mixture, which host water in their interior. aip.orgresearchgate.net As the water content increases, these micelles swell and eventually form larger droplets that coalesce, leading to the formation of distinct water-rich and THF-rich liquid phases. aip.org This mechanism has been shown to be universal, as similar separation effects have been observed with other compounds that impede hydrogen bonding between water and the solvent, such as sugars, polyols, and other surfactants like sorbitan (B8754009) esters. aip.org This approach demonstrates a significant potential for developing new, low-energy water treatment technologies based on manipulating the molecular structure of water itself to achieve solvent separation. aip.orgresearchgate.net
Emerging Technologies and Future Research Directions in Tetrahydrofuran Chemistry
Artificial Intelligence and Machine Learning in Tetrahydrofuran (B95107) Research
Artificial intelligence and machine learning are increasingly being applied across various facets of chemical research, offering powerful tools for accelerating discovery, optimizing reactions, and predicting molecular behavior. These methodologies hold significant promise for enhancing research involving THF and its applications.
Machine learning algorithms, particularly when integrated with high-throughput experimentation (HTE) and Bayesian optimization (BO), make it more feasible to collect large volumes of data and accelerate the prediction of optimal reaction condition combinations. fishersci.at AI can objectively infer appropriate conditions based on prior knowledge, reducing the bias often present in human-driven screening. uni.lu This includes the potential for AI to optimize reactions conducted in THF, by suggesting optimal concentrations, temperatures, or catalyst systems to achieve desired outcomes. Closed-loop experimentation, which integrates experimental design, execution, and analysis into a unified process, further enhances reaction discovery and optimization by leveraging decision-making AI and automated experimental systems. uni.lu
Machine learning models are demonstrating remarkable capabilities in predicting chemical reaction outcomes, including yield, regioselectivity, and stereoselectivity. uni.lunih.govwikipedia.org These models are trained on extensive datasets, often incorporating quantum chemical descriptors of substrates, catalysts, and additives. nih.gov For instance, models have been developed to predict the yields of Buchwald–Hartwig C–N coupling reactions with high accuracy. nih.gov
The application of machine learning to predict reaction outcomes often requires large or highly featurized datasets. However, chemistry-aware models, such as NERF, can achieve high accuracy in predicting outcomes, even with relatively small training sets, by mimicking bonding changes during reactions. For example, NERF achieved over 90% predictive accuracy for regio- and site selectivity in Diels–Alder reactions using as little as 40% of a 9,537-reaction dataset. Another model, Chemformer, also reached 90% Top-1 accuracy but required a larger training dataset (>45%) and pretraining. These predictive capabilities are invaluable for reactions where THF serves as a solvent, allowing chemists to anticipate results and refine reaction designs more efficiently.
Neural Network Potentials (NNPs), also known as machine-learned interatomic potentials, are machine learning models designed to approximate solutions of the Schrödinger equation with quantum accuracy. They are a breakthrough tool enabling the simulation of molecular systems with unprecedented accuracy and speed. NNPs are capable of describing various types of bonding, including covalent, metallic, ionic, and dispersion interactions, at the same level of accuracy.
The core concept of NNPs involves using adaptable functions with a large set of parameters, optimized via machine learning algorithms, to define the potential energy surface (PES) as a function of atomic type and coordinates. This allows for the accurate prediction of energies and forces within a system. While early NNP models were limited to small molecules in the gas phase, the introduction of high-dimensional neural network potentials in 2007 paved the way for applications to larger, multicomponent systems. This generalization allows for simulations of systems containing large numbers of atoms and arbitrary chemical compositions, making them highly relevant for understanding the behavior of THF and its interactions within complex chemical environments. The ability of NNPs to generalize to unseen topologies means that a single pre-trained NNP can model new molecules with good accuracy, provided it was trained on similar molecule types.
Generative AI models are being developed to explore vast materials universes and suggest new potential candidates based on desired properties. This includes inverse design approaches, where AI agents can propose new compounds with specific properties by leveraging domain-specific insights from scientific literature and iteratively evaluating them using surrogate models. For example, an AI agent named dZiner was tasked with designing surfactant-like molecules to reduce critical micelle concentration, starting with N-(2-oxotetrahydrofuran-3-yl) decanamide (B1670024) as an initial candidate. This demonstrates the direct applicability of AI in designing materials where THF or its derivatives are integral components, leading to the discovery of novel materials with enhanced functionalities.
Application of Neural Network Potentials in THF-Containing Systems
Green Chemistry Principles in Tetrahydrofuran Production and Utilization
Green chemistry is an innovative approach that encourages the creation of products and processes that minimize the usage and manufacturing of hazardous materials, aiming to reduce waste and eliminate hazards from the outset of chemical manufacturing. The twelve principles of green chemistry provide a framework for developing more sustainable chemical processes, including waste prevention, atom economy, the use of safer solvents and reaction conditions, renewable feedstocks, and energy efficiency.
In line with green chemistry principles, particularly the "Use of Renewable Feedstocks" principle, significant efforts are being made to develop more environmentally benign and resource-efficient synthetic routes for solvents. Alternatives to THF, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), are gaining prominence.
2-Methyltetrahydrofuran, a close structural relative of THF, can be synthesized from biomass, specifically from C5 and C6 sugars, through acid-catalyzed steps leading to levulinic acid, which is then hydrogenated. This bio-based origin makes 2-MeTHF a renewable solvent with properties very similar to THF, offering an environmentally friendly substitute.
Cyclopentyl methyl ether (CPME) is another proven alternative to THF. CPME is a hydrophobic ether solvent with a high boiling point (106 °C) and desirable characteristics such as low peroxide formation, relative stability under acidic and basic conditions, and the ability to form azeotropes with water. These properties make CPME an attractive "green" solution for improving chemical processes by minimizing solvent waste streams and enhancing laboratory safety due to its resistance to peroxide formation. The development and adoption of such bio-derived and safer alternatives represent a crucial step towards more sustainable chemical manufacturing and utilization of solvents like THF.
Exploration of Sustainable Solvent Alternatives and Process Intensification Methodologies
The chemical industry is actively pursuing the reduction or replacement of traditional volatile organic solvents, including tetrahydrofuran, due to environmental concerns. This drive has led to significant research into sustainable solvent alternatives and process intensification methodologies. blkcommodities.com
Alternative solvents under investigation include ionic liquids, fluorous biphasic systems, and supercritical fluids, which are being explored to mitigate the environmental impact of chemical processes. blkcommodities.com Beyond simple solvent substitution, the principles of green chemistry advocate for a holistic approach, focusing on minimizing energy demands, preventing waste, reducing emissions, and utilizing renewable materials. sigmaaldrich.comguidetopharmacology.org
A key area of focus is the development of bio-based THF, which is derived from renewable resources such as biomass and agricultural residues. This represents a greener alternative to conventional petroleum-based THF, aligning with global sustainability goals and addressing regulatory pressures to reduce carbon footprints. fishersci.ca
Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring
Real-time monitoring of chemical processes is crucial for quality control and process optimization, particularly in the production and recovery of tetrahydrofuran. Advanced spectroscopic and imaging techniques offer precise and rapid insights into reaction dynamics and material properties. fishersci.benih.gov
Near-infrared spectroscopy (NIRS) is a powerful tool for inline process monitoring, providing real-time results for parameters such as moisture content in THF solvent streams without the need for sample preparation. fishersci.be This capability is vital in industries like pharmaceuticals, where out-of-specification water levels can impact product quality and shelf life. fishersci.be NIRS can also simultaneously monitor other chemical components within a mixture, such as ethanol (B145695) and isopropanol. fishersci.be
Other advanced spectroscopic methods include Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, which is utilized for detecting contaminants, confirming chemical composition, and monitoring chemical reactions in real-time. nih.gov Raman spectroscopy is another versatile technique offering rapid, nondestructive analysis suitable for Process Analytical Technology (PAT) applications. nih.govnih.gov It can monitor solvent concentrations during distillation and solvent exchange steps, providing molecular fingerprinting capabilities. nih.gov Ultraviolet-visible (UV-Vis) spectroscopy is also employed to monitor and measure molecular interactions within a specific spectral range. nih.gov
Beyond spectroscopy, imaging techniques such as Particle Vision and Measurement (PVM) provide real-time visual and quantitative information on particle size, shape, and behavior in situ. This is invaluable for optimizing and controlling manufacturing processes, including those involving THF. nih.gov These advanced monitoring tools enable more precise process management, ensuring consistent product quality and facilitating regulatory compliance. nih.gov
Theoretical and Computational Advances in Tetrahydrofuran Modeling
Theoretical and computational methods are playing an increasingly significant role in understanding the fundamental properties and reactivity of tetrahydrofuran. These advances provide insights that complement experimental studies, particularly for complex phenomena and transient species.
Detailed kinetic models have been developed for the combustion of THF, utilizing a combination of automatic generation techniques (such as EXGAS), Evans-Polanyi correlations for H-abstraction kinetic data, and high-level theoretical calculations like CBS-QB3 for unimolecular initiation, H-abstraction, and β-scission kinetic data. umweltprobenbank.de These models help delineate main reaction pathways and predict the rates of formation and consumption of various species involved in THF combustion. umweltprobenbank.de
High-level ab initio calculations, including second-order Møller-Plesset (MP2) and density functional theory (DFT), are extensively used to determine the molecular parameters, conformational preferences, and ionization dynamics of THF. fishersci.co.uk Research indicates that THF adopts a distinctive puckered conformation through a low-frequency vibrational motion known as pseudorotation, with subtle energy differences between various conformers (e.g., twisted (C2) and bent (Cs)). fishersci.co.uk Computational studies, employing basis sets up to aug-cc-pVTZ, provide optimized structures and energies of possible conformers and calculate adiabatic ionization energies with zero-point energy corrections. fishersci.co.uk
Furthermore, ab initio calculations and molecular dynamics simulations are employed to investigate the formation, structure, and stability of THF·(H2O)n clusters, shedding light on the molecular mechanism of THF hydrate (B1144303) formation. laballey.com These studies reveal the energetic favorability of hydrogen bond networks between THF and water molecules, promoting the formation of cage-like structures. laballey.com Theoretical kinetic analysis also explores reactions involving THF, such as those with OH radicals, determining important reaction pathways and providing rate expressions crucial for combustion modeling. Computational chemistry is also used to determine thermodynamic properties, such as heats of formation for THF and its radical derivatives, showing good agreement with experimental data where available. wikipedia.org
Expanding Applications in Niche and High-Value Chemical Synthesis and Industrial Processes
Tetrahydrofuran continues to expand its applications beyond traditional uses, finding new roles in niche and high-value chemical synthesis and industrial processes. Its versatility as a solvent and intermediate is a key driver for this growth. fishersci.se
In the polymer industry, THF is extensively used as a solvent in the production of poly(tetramethylene ether) glycol (PTMEG), a crucial precursor for materials like spandex fibers, thermoplastic polyurethanes (TPUs), and elastomers. fishersci.cafishersci.se The increasing demand for high-performance and specialty polymers in sectors such as automotive and textiles significantly boosts the demand for THF. fishersci.sefishersci.se
THF's role in the pharmaceutical sector is substantial, serving as a vital solvent for drug formulations and various chemical processes, including the synthesis of active pharmaceutical ingredients (APIs). fishersci.sefishersci.se Its excellent solvency power makes it valuable in dissolving a wide range of polymers and resins, which is critical in the paints and coatings industry, where it acts as a crucial PVC solvent. fishersci.se
Beyond these major applications, THF finds use in specialized chemical processes and other high-value areas. These include its application in the formulation of adhesives, contributing to the development of high-performance adhesives for automotive, construction, and packaging industries. fishersci.se THF is also utilized in the production of printing inks and as a solvent in film casting. fishersci.se Furthermore, derivatives of THF are increasingly leveraged in the manufacturing of fragrances and various personal care product formulations. fishersci.se Research also explores THF as a promising component in future biofuel blends, indicating its potential in sustainable energy solutions. The continuous innovation in chemical processes and the increasing industrial demand for high-performance materials are expected to further drive the expansion of THF's applications in these diverse and growing markets. fishersci.sefishersci.se
Q & A
Q. What experimental parameters should guide THF selection as a reaction solvent in organic synthesis?
THF is chosen based on its polarity (ε = 7.5), boiling point (66°C), and miscibility with polar/nonpolar solvents. Its ability to solvate organometallic reagents (e.g., Grignard reagents) via strong Lewis basicity is critical. For air-sensitive reactions, ensure THF is freshly distilled over sodium/benzophenone to remove peroxides and moisture. Pre-synthesis solvent purity validation via GC headspace analysis is recommended .
Q. How can THF's conformational dynamics be characterized in complex systems?
Deuterium and carbon-13 NMR spectroscopy are effective for studying THF's orientational behavior in chiral environments. For example, in polypeptidic liquid crystals, THF exhibits distinct splitting patterns in deuterium NMR spectra due to its chair-twist conformational equilibrium, providing insights into solvent-host interactions .
Q. What safety protocols are essential for THF handling in laboratory settings?
THF must be stored under inert gas (argon/nitrogen) in amber bottles to inhibit peroxide formation. Regular peroxide testing using iodide/starch test strips is mandatory. For large-scale use, implement explosion-proof refrigeration and secondary containment. Emergency protocols should include neutralization of peroxides with ferrous sulfate .
Advanced Research Questions
Q. How does THF influence electrospinning efficiency in polymer-nanocomposite fabrication?
THF’s low viscosity and high volatility enable rapid solvent evaporation during electrospinning, critical for forming uniform nanofibers. Optimize THF:DMF ratios (e.g., 1:1 v/v) to balance polymer solubility (e.g., PCL) and solvent evaporation rates. Sonication (15–30 min) ensures homogeneous dispersion of additives (e.g., decellularized ECM powder) prior to electrospinning .
Q. What strategies mitigate THF’s environmental and safety limitations in green chemistry?
Substitute THF with methyltetrahydrofuran (MeTHF), which has a higher boiling point (80°C vs. 66°C), lower water miscibility, and reduced peroxide formation. For example, MeTHF improves reaction rates in Sn(II)-sulpha Schiff base syntheses while simplifying post-reaction solvent recovery via phase separation .
Q. How do peroxides in aged THF affect catalytic reaction outcomes, and how can this be quantified?
Peroxides in THF can oxidize sensitive catalysts (e.g., Pd/C in hydrogenation reactions) or quench radical initiators. Quantify peroxides via iodometric titration or HPLC-UV (λ = 254 nm). For catalytic systems, pre-treat THF with molecular sieves or pass through activated alumina columns .
Q. What toxicological considerations are critical when designing in vivo studies involving THF?
Chronic THF exposure risks include hepatorenal toxicity (NOAEL: 200 mg/kg/day in rodents). Use inhalation reference concentrations (RfC: 0.03 mg/m³) to design exposure controls. For cell culture, limit THF to <0.1% v/v to avoid membrane disruption, validated via MTT assays .
Methodological Notes
- GC Validation of THF Purity : Use Supel-Q PLOT columns with headspace SPME for detecting residual solvents (e.g., benzene) at ppm levels .
- THF in Peptide Synthesis : Employ fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (TFFH) as a coupling reagent to enhance yield in THF-mediated solid-phase peptide synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
